4-Cyclopropyl-2-fluoro-1-iodobenzene
Description
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Properties
IUPAC Name |
4-cyclopropyl-2-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZTXQPVZAILRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Cyclopropyl-2-fluoro-1-iodobenzene: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl-Fluorobenzene Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclopropyl-fluorobenzene scaffold has emerged as a privileged structural element. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity.[1][2] When combined with a fluorine atom, a bioisostere for hydrogen, further enhancements in metabolic stability, binding interactions, and membrane permeability can be achieved.
This guide provides an in-depth technical overview of the synthesis and characterization of 4-Cyclopropyl-2-fluoro-1-iodobenzene , a key building block for the elaboration of more complex molecular architectures. The presence of the iodo-substituent offers a versatile handle for subsequent functionalization, most notably through transition metal-catalyzed cross-coupling reactions, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[3][4] We will delve into a robust synthetic strategy, provide a detailed experimental protocol, and outline the comprehensive analytical characterization of this important compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points towards a disconnection at the C-C bond between the aromatic ring and the cyclopropyl group. This suggests a cross-coupling reaction as the key synthetic step.
Caption: Retrosynthetic analysis of this compound.
The chosen synthetic approach is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is renowned for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions, making it an ideal choice for the synthesis of biaryls and related compounds.[5][6][7] The key starting materials for this synthesis are 4-bromo-2-fluoro-1-iodobenzene and cyclopropylboronic acid , both of which are commercially available.[2][3][6][8][9][10][11][12]
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis involves the palladium-catalyzed cross-coupling of 4-bromo-2-fluoro-1-iodobenzene with cyclopropylboronic acid in the presence of a suitable base and solvent system.
Reaction Scheme:
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-fluoro-1-iodobenzene (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluoro-1-iodobenzene, cyclopropylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | 7.4 - 7.6 | d | ~8-9 | Ar-H |
| 6.8 - 7.0 | dd | ~8-9, ~2-3 | Ar-H | |
| 6.7 - 6.9 | d | ~8-9 | Ar-H | |
| 1.8 - 2.0 | m | - | CH (cyclopropyl) | |
| 0.8 - 1.0 | m | - | CH₂ (cyclopropyl) | |
| 0.5 - 0.7 | m | - | CH₂ (cyclopropyl) | |
| ¹³C | ~160 (d) | d | ¹JCF ≈ 250 | C-F |
| ~140 (d) | d | ³JCF ≈ 8 | C-I | |
| ~135 (d) | d | ⁴JCF ≈ 3 | C-H | |
| ~125 (d) | d | ²JCF ≈ 20 | C-C(cyclopropyl) | |
| ~115 (d) | d | ²JCF ≈ 25 | C-H | |
| ~112 (d) | d | ³JCF ≈ 5 | C-H | |
| ~15 | s | - | CH (cyclopropyl) | |
| ~10 | s | - | CH₂ (cyclopropyl) | |
| ¹⁹F | -110 to -120 | s | - | Ar-F |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1150 | C-F stretch | Aryl fluoride |
| ~1020 | Cyclopropyl ring breathing | Cyclopropyl |
| 850-750 | C-H bend (out-of-plane) | Aromatic |
| ~600 | C-I stretch | Aryl iodide |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Expected Molecular Ion (M⁺): m/z = 262.00
-
Characteristic Fragmentation: Loss of iodine (M - 127), and fragmentation of the cyclopropyl group.
Summary and Outlook
This guide has detailed a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The comprehensive characterization data provided serves as a benchmark for researchers working with this compound. As a versatile building block, this compound holds significant potential for the synthesis of a wide array of biologically active molecules and advanced materials, and its availability through the described synthetic route will undoubtedly facilitate further innovation in these fields.
References
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(5), 777–780. [Link]
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Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-2-fluoro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. This compound has emerged as a compound of significant interest, not as a therapeutic agent itself, but as a versatile scaffold for the synthesis of complex drug candidates. Its value lies in the unique convergence of three critical structural motifs: a cyclopropyl ring, a fluorine atom, and an aryl iodide. This guide offers a comprehensive analysis of the core physicochemical properties of this molecule, providing field-proven insights into its behavior and utility for professionals engaged in the intricate process of drug design and development.
Molecular Identity and Core Attributes
At its foundation, this compound is a substituted benzene ring, a common framework in pharmaceuticals. However, the specific nature and placement of its substituents are what confer its unique and advantageous properties.
| Property | Value | Source |
| CAS Number | 1030383-32-4 | [1] |
| Molecular Formula | C₉H₈FI | Calculated |
| Molecular Weight | 262.06 g/mol | Calculated |
| Canonical SMILES | C1CC1C2=CC(=C(C=C2)F)I | N/A |
The Synergy of Key Structural Moieties
The physicochemical character of this compound is a direct result of the interplay between its three key functional groups. Understanding their individual contributions is essential to appreciating the molecule's overall profile.
The Cyclopropyl Group: Rigidity and Metabolic Fortitude
The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[2][3] Its rigid, three-membered ring structure imparts conformational constraint, which can lock a molecule into a bioactive conformation, thereby improving binding potency and selectivity for its biological target.[4][5]
Key contributions include:
-
Enhanced Metabolic Stability : The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target more flexible alkyl chains.[5][6] This can lead to a longer in vivo half-life for the resulting drug candidate.
-
Improved Potency : By restricting conformational freedom, the entropic penalty of binding to a target is reduced, which can lead to more favorable binding affinity.[3][4]
-
Bioisosteric Replacement : It often serves as a bioisostere for other groups like alkenes or gem-dimethyl groups, offering a way to fine-tune properties while maintaining core binding interactions.[2]
The Fluorine Atom: Modulator of Physicochemical Space
Fluorine has become an indispensable element in drug design, with approximately 20% of modern pharmaceuticals containing at least one fluorine atom.[7] Its high electronegativity and small size allow it to exert powerful effects on a molecule's properties without adding significant steric bulk.[8][9]
Key contributions include:
-
Metabolic Shielding : A fluorine atom can block "metabolic soft spots," preventing enzymatic degradation at that position and enhancing the drug's stability and duration of action.[7][8]
-
Modulation of Lipophilicity : Fluorination can increase a compound's lipophilicity, which can enhance membrane permeability and improve absorption, including passage across the blood-brain barrier.[10][11]
-
Enhanced Binding Affinity : The polarized C-F bond can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.[9]
-
pKa Alteration : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[9]
The Aryl Iodide: A Versatile Synthetic Handle
The iodo-substituent on the aromatic ring is primarily a synthetic feature. Aryl iodides are highly valued precursors in synthetic chemistry due to the reactivity of the carbon-iodine bond, making it an excellent leaving group for a wide array of powerful cross-coupling reactions.
Key contributions include:
-
Cross-Coupling Reactions : It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the efficient and modular construction of complex molecular architectures from this core building block.
-
Reactivity : While beneficial for synthesis, the C-I bond can be labile. Aryl iodides can be sensitive to light and may exhibit lower stability compared to their aryl bromide or chloride counterparts, a factor to consider in long-term storage and handling.[12][13]
Caption: A typical workflow for the computational prediction of physicochemical properties.
Experimental Protocol: logP Determination by RP-HPLC
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While the traditional "shake-flask" method is accurate, it is time-consuming. [14]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for determining logP values, making it suitable for higher throughput screening. [15] Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A calibration curve is generated using standards with known logP values, and the logP of the test compound is interpolated from its retention time.
Step-by-Step Methodology:
-
Instrument & Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
-
The organic phase is typically methanol or acetonitrile.
-
The analysis is run isocratically (constant mobile phase composition). A common starting point is 60:40 or 70:30 Methanol:Buffer. The exact ratio should be optimized to achieve good peak shape and retention times for the standards and the analyte.
-
-
Standard & Sample Preparation:
-
Calibration Standards: Prepare stock solutions (e.g., 1 mg/mL) of at least 5-6 compounds with known logP values that bracket the expected logP of the analyte. Examples include toluene, acetophenone, and naphthalene.
-
Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile).
-
Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the test compound individually.
-
Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis & Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0
-
Calculate the logarithm of the capacity factor (log k').
-
Plot the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.
-
Using the log k' value of this compound, calculate its experimental logP using the regression equation.
-
Chemical Stability Assessment
Assessing the stability of a drug substance is a critical regulatory requirement and informs storage conditions and shelf-life. [16]A forced degradation study is typically performed to understand the compound's intrinsic stability.
Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) more severe than it would typically encounter. [17]The amount of remaining parent compound and the formation of degradants are monitored over time, typically by a stability-indicating HPLC method.
General Protocol Outline:
-
Method Development: Develop an HPLC method (typically gradient elution on a C18 column) that can separate the parent compound from any potential degradation products.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the sample in solutions of HCl and NaOH (e.g., 0.1 M) at a set temperature (e.g., 60 °C).
-
Oxidation: Treat the sample with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Store the solid compound and a solution in an oven (e.g., 80 °C).
-
Photostability: Expose the solid and a solution to controlled UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by the stability-indicating HPLC method.
-
Evaluation: Quantify the percentage of the parent compound remaining and identify and quantify any major degradants. This data reveals the compound's liabilities; for an aryl iodide, degradation under photolytic conditions would be anticipated.
Conclusion
This compound represents a highly strategic and well-conceived building block for drug discovery. Its physicochemical profile is defined by a masterful combination of structural elements. The cyclopropyl ring offers metabolic stability and conformational rigidity, the fluorine atom provides a powerful tool to modulate electronic properties and block metabolic attack, and the aryl iodide serves as a versatile anchor for synthetic elaboration. The compound's high lipophilicity and low polar surface area suggest good potential for membrane permeability, a desirable trait for many drug targets. By understanding and leveraging these intrinsic properties, medicinal chemists can more effectively and efficiently utilize this scaffold to construct novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
References
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Prediction of physicochemical properties. (2012). Methods in Molecular Biology.
- The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Role of Fluorine in Drug Design and Drug Action. (2025).
- Computational methods for predicting properties. ProtoQSAR.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
- The Cyclopropyl Group in Medicinal Chemistry. (2020).
- This compound. BLD Pharm.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
- Physicochemical Prediction. CD ComputaBio.
- Physicochemical Property Prediction. BOC Sciences.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaceutical Research.
- Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- LogP—Making Sense of the Value. ACD/Labs.
- Determination of log P coefficients via a RP-HPLC column. (2002).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. (2023). PMC.
- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2025).
- logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube.
- Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024). Heliyon.
- Studies on the stability of iodine compounds in iodized salt. PMC.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society.
- Stability of pharmaceutical prepar
- General Chapters: <1150> PHARMACEUTICAL STABILITY. usp.org.
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Introduction: The Strategic Value of a Multifunctional Building Block
An In-depth Technical Guide to 4-Cyclopropyl-2-fluoro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities hinges on the availability of versatile, high-value building blocks. This compound is a prime example of such a scaffold, strategically functionalized to offer multiple avenues for synthetic elaboration. Its structure incorporates three key motifs, each conferring distinct and advantageous properties: the cyclopropyl ring , the fluoro substituent , and the iodo group .
The cyclopropyl group is a bioisostere for phenyl rings and other larger groups, often improving metabolic stability, reducing lipophilicity, and providing a rigid conformational constraint that can enhance binding affinity to biological targets.[1] The fluorine atom, a common feature in many modern pharmaceuticals, can significantly alter physicochemical properties such as pKa and lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through hydrogen bonding or dipolar interactions.[2] The iodo group is the workhorse of the structure from a synthetic standpoint, serving as a highly reactive handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery.
PART 1: Core Chemical Identity and Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. This section details the key identifiers and physicochemical characteristics of this compound.
Structural Information and Identifiers
The molecule consists of a benzene ring substituted with an iodine atom at position 1, a fluorine atom at position 2, and a cyclopropyl group at position 4.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₈FI[4]
-
Molecular Weight: 262.06 g/mol [4]
-
SMILES: IC1=CC=C(C2CC2)C=C1F[4]
Physicochemical and Computational Data
Quantitative data provides a baseline for predicting the behavior of the compound in various solvent systems and reaction conditions.
| Property | Value | Source |
| Purity (Typical) | ≥95% | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[4] |
| LogP (Computed) | 3.3077 | ChemScene[4] |
| Hydrogen Bond Acceptors | 0 | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Rotatable Bonds | 1 | ChemScene[4] |
PART 2: Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility and its reactivity. This section outlines a plausible synthetic approach and explores the compound's primary application in cross-coupling chemistry.
Proposed Synthesis Pathway
The workflow would be as follows:
-
Starting Material: 4-Cyclopropyl-2-fluoroaniline.
-
Diazotization: The aniline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., sulfuric acid) to form an intermediate diazonium salt.
-
Iodination: The diazonium salt is then reacted in situ with an iodide source, such as potassium iodide, often with a copper catalyst, to yield the final product.[5] This one-pot diazotization-iodination method is often preferred as it minimizes the formation of unstable diazonium salt intermediates and reduces byproducts.[5]
Caption: Proposed Sandmeyer-type synthesis of this compound.
Core Reactivity: A Gateway to Molecular Complexity
The primary synthetic value of this compound lies in the reactivity of the carbon-iodine bond. Aryl iodides are highly prized substrates for a multitude of palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions compared to their bromide or chloride counterparts.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. In this workflow, this compound is coupled with a boronic acid or boronate ester to introduce a new substituent at the 1-position. This reaction is fundamental in drug discovery for assembling complex molecular architectures.
Protocol: Synthesis of 4-Cyclopropyl-2-fluoro-1,1'-biphenyl
This protocol describes a representative Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Caption: Key components of a typical Suzuki-Miyaura cross-coupling workflow.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive starting point for synthesizing compounds in various therapeutic areas. The "4-cyclopropylphenyl" moiety is present in several reported bioactive molecules.
-
Kinase Inhibitors: Many kinase inhibitors utilize substituted phenyl or biaryl cores to interact with the ATP-binding site. The scaffold derived from this building block is suitable for generating libraries of potential inhibitors. For instance, compounds featuring a 4-cyclopropyl-benzamide structure have been investigated as potent inhibitors of discoidin domain receptors (DDRs) for treating idiopathic pulmonary fibrosis.[6]
-
Neurological Disorders: The cyclopropyl-fluoro-phenyl scaffold is relevant in the development of treatments for neurodegenerative diseases. A structurally related compound, (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007), was developed as a γ-secretase inhibitor for reducing amyloid-β production in the context of Alzheimer's disease.[7]
-
Antibacterial Agents: The introduction of fluorinated cyclopropyl groups has been a successful strategy in the development of quinolone antibacterial agents, demonstrating the value of this combination of functional groups in modulating biological activity.[2]
PART 4: Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, data from closely related analogues provide a strong basis for hazard assessment.
Hazard Profile
Based on analogues like 1-fluoro-4-iodobenzene and other poly-halogenated aromatics, the following hazards are anticipated:[8][9]
-
Skin Irritation (H315): Causes skin irritation upon contact.[8][9][10]
-
Eye Irritation (H319): Causes serious eye irritation.[8][9][10]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[9][10]
-
Harmful (H302, H312, H332): May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[8]
Storage and Stability
-
Storage Conditions: Store in a cool, well-ventilated area.[10] Commercial suppliers recommend storage at 4°C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents. The compound is also noted to be light-sensitive.[4][10]
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical synthesis. The orthogonal reactivity of its functional groups—the synthetically accessible iodo group and the property-modulating fluoro and cyclopropyl substituents—provides a robust platform for the rapid generation of complex molecules. Its demonstrated relevance in the scaffolds of bioactive compounds, particularly in kinase inhibition and neuroscience, underscores its importance for professionals in drug discovery and development. Proper understanding of its properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.
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PubChem. 4-Bromo-2-fluoro-1-iodobenzene. National Center for Biotechnology Information. [Link]
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Li, Y., et al. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 2022. [Link]
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Talele, T. T. The cyclopropyl group in drug design and development. Future Medicinal Chemistry, 2022. [Link]
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Atarashi, S., et al. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 1993. [Link]
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Probst, G. M., et al. Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry, 2021. [Link]
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Harnessing Strain and Halogenation: The Therapeutic Potential of Cyclopropyl-Containing Fluoroiodobenzenes in Modern Drug Discovery
An In-depth Technical Guide
Introduction: The Strategic Convergence of Privileged Scaffolds
In the intricate landscape of medicinal chemistry, the design of novel therapeutics often hinges on the strategic combination of distinct molecular motifs, each chosen for the unique physicochemical and pharmacological properties it imparts. This guide delves into the confluence of two such powerful building blocks: the strained, three-membered cyclopropyl ring and the synthetically versatile fluoroiodobenzene core. Separately, each scaffold is a celebrated tool in the drug hunter's arsenal. The cyclopropyl group is renowned for its ability to enhance metabolic stability, improve potency through conformational constraint, and fine-tune physicochemical properties.[1][2][3] Concurrently, the fluoroiodobenzene moiety serves a dual purpose: the fluorine atom is a bioisostere for hydrogen that can profoundly improve pharmacokinetic profiles by blocking metabolic hotspots and modulating basicity, while the iodine atom provides a crucial synthetic handle for molecular diversification through cross-coupling reactions.[4][5]
This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synergistic potential that arises from integrating these two motifs. We will dissect the underlying principles that make these structures so valuable, detail robust synthetic strategies for their assembly, survey the expanding scope of their known biological activities, and provide validated experimental protocols for their evaluation. Our objective is to furnish a scientifically rigorous and practically insightful resource that not only illuminates the current state of the field but also inspires future innovation in the development of next-generation therapeutics.
Pillar 1: The Physicochemical & Pharmacokinetic Rationale
The efficacy of a drug molecule is a delicate balance of its intrinsic affinity for a biological target and its ability to navigate the complex physiological environment to reach that target. The cyclopropyl and fluoroiodobenzene moieties offer a powerful combination of features to optimize this balance.
The Cyclopropyl Moiety: A Compact Powerhouse of "Productive Strain"
The cyclopropane ring, despite its simple structure, is a privileged scaffold in drug design, with 18 new chemical entities containing this group approved by the FDA in a recent decade.[1] Its value stems from unique electronic and steric properties originating from significant ring strain.
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][2] This increased C-H bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3][6] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl ring is a field-proven strategy to improve a compound's half-life.
-
Improved Potency and Selectivity: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target.[2][3] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and potency.[7] It can also improve selectivity by disfavoring binding to off-target proteins that require different conformations.
-
Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisosteric replacement for gem-dimethyl groups, vinyl groups, or even phenyl rings.[1][7] This substitution can be used to strategically modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as lipophilicity and aqueous solubility to achieve an optimal pharmacokinetic profile.
The Fluoroiodobenzene Moiety: A Gateway to Chemical Diversity and Enhanced Drug-Like Properties
The strategic placement of halogens on an aromatic ring is a cornerstone of modern medicinal chemistry. The fluoroiodobenzene scaffold provides a dual-functionality platform for both synthetic elaboration and pharmacokinetic optimization.
-
Fluorine's Impact on Pharmacokinetics: The introduction of a fluorine atom can have a profound, positive impact on a molecule's drug-like properties.[5] Its high electronegativity can lower the pKa of nearby amines, reducing unwanted hERG channel interactions. Furthermore, by replacing a hydrogen atom at a site of metabolism, fluorine can effectively block CYP-mediated oxidation, complementing the intrinsic stability of the cyclopropyl group.[4][8]
-
Iodine as a Versatile Synthetic Handle: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions.[4] This feature is paramount for drug discovery, as it allows a common fluoroiodobenzene intermediate to be rapidly diversified into extensive libraries of analogs through reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. This enables a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.
Pillar 2: Synthesis Strategies and Core Methodologies
The construction of cyclopropyl-containing fluoroiodobenzenes relies on a robust and flexible synthetic toolkit. A generalized approach often involves the sequential or convergent assembly of the two key fragments. The iodine atom on the fluoroaromatic ring provides a reliable anchor point for building molecular complexity via cross-coupling, while the cyclopropyl group can be introduced either at an early stage or later in the synthesis.
Caption: Generalized synthetic workflow for cyclopropyl-fluoroiodobenzene derivatives.
Experimental Protocol 1: Simmons-Smith Cyclopropanation
This protocol describes a classic and reliable method for installing a cyclopropyl group from an alkene precursor. The causality behind the choices is rooted in the need to generate a zinc carbenoid species (ICH₂ZnI) in situ under conditions that are mild enough to tolerate a range of functional groups.
Objective: To synthesize a cyclopropyl-containing compound from its corresponding alkene.
Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alkene substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a dry, round-bottom flask equipped with a magnetic stir bar. The inert atmosphere is critical to prevent quenching of the moisture-sensitive organozinc reagents.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the exothermicity of the carbenoid formation and subsequent addition.
-
Reagent Addition: Add diiodomethane (1.5 - 2.0 equivalents) to the stirred solution.
-
Carbenoid Formation: Add a solution of diethylzinc (1.0 M in hexanes, 1.5 - 2.0 equivalents) dropwise via a syringe over 15-30 minutes. The slow addition maintains temperature control and prevents undesirable side reactions. The reaction mixture is typically stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir for 2-16 hours, monitored by TLC or LC-MS.
-
Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step safely neutralizes any remaining reactive organozinc species.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-containing compound.[3]
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol allows for the formation of a C-C bond at the iodine position of the fluoroiodobenzene ring, enabling the connection of diverse molecular fragments.
Objective: To couple a fluoroiodobenzene with a boronic acid or ester derivative.
Methodology:
-
Reagent Preparation: In a reaction vessel, combine the fluoroiodobenzene derivative (1.0 eq), the boronic acid or pinacol ester partner (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by sparging with argon or nitrogen) is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic phase. Purify the resulting crude material by flash column chromatography to isolate the desired coupled product.[4]
Pillar 3: A Survey of Biological Activities and Therapeutic Potential
The fusion of the cyclopropyl and fluoroiodobenzene motifs has given rise to compounds with a wide spectrum of demonstrated and potential biological activities.
Anticancer Activity
A significant area of investigation is the repurposing of scaffolds originally developed for other indications, such as fluoroquinolone antibiotics, as anticancer agents.[9][10] The core mechanism often involves the inhibition of topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.[11] The cyclopropyl group at the N-1 position of the quinolone scaffold is often considered advantageous for potent topoisomerase II inhibition.[11]
Caption: Inhibition of Topoisomerase II leading to cancer cell apoptosis.
Table 1: Representative Anticancer Activity Data
| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |
| N-acylated Ciprofloxacin Conjugate | Prostate (PC3) | IC₅₀ | 2.02 | [9] |
| Ciprofloxacin Derivative | T-24 (Bladder) | IC₅₀ | 3.36 | [9] |
| Fluoroquinolone-Fatty Acid Conjugate | Colon (SW480) | IC₅₀ | 20.1 | [11] |
| Fluorinated Benzothiazole | Colon (HCT-116) | GI₅₀ | 0.08 | [8] |
Antibacterial Activity
This is the most established therapeutic area for cyclopropyl-containing fluoro-aromatic compounds, embodied by the highly successful fluoroquinolone class of antibiotics (e.g., Ciprofloxacin). These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to rapid bactericidal effects.[12] Structure-activity relationship studies have shown that the N-1 cyclopropyl group is critical for broad-spectrum potency.[13][14]
Table 2: Representative Antibacterial Activity Data
| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 8-Nitrofluoroquinolone | S. aureus | MIC | ~2-5 |[12] | | 1-(2-fluorocyclopropyl)-pyridone | E. coli | MIC | Varies by isomer |[14] | | Fluorobenzoylthiosemicarbazide | S. aureus (MRSA) | MIC | 7.82 - 31.25 |[15] |
Antiviral Activity
The structural motifs are also present in compounds with promising antiviral activity. Research has demonstrated efficacy against a range of viruses through diverse mechanisms. For example, cyclopropyl-fused indolobenzazepines have been patented as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[16] Additionally, monofluorinated cyclopropanoid nucleosides have shown specific activity against Herpes Simplex Virus (HSV-1 and HSV-2).[17] More recently, cyclopropane acids isolated from deep-sea fungi have demonstrated inhibitory effects against the H1N1 influenza virus.[18]
Table 3: Representative Antiviral Activity Data
| Compound Class | Virus | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | | Monofluorinated Guanosine Analog | HSV-1 / HSV-2 | Low, specific activity | Not quantified |[17] | | Sydocyclopropane A | Influenza A (H1N1) | IC₅₀ | 26.7 |[18] | | Phenylpropenamide Z-isomer | Hepatitis B Virus (HBV) | EC₉₀ | ~0.5 |[19] |
Pillar 4: Experimental Workflows for Biological Evaluation
A hierarchical screening approach is essential for efficiently identifying and characterizing the biological activities of novel compounds. This process begins with broad primary assays and progresses to more specific, secondary, and mechanistic studies for promising hits.
Caption: A typical workflow for evaluating the biological activity of new chemical entities.
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a robust method for quantifying the cytotoxic or anti-proliferative effects of compounds against cancer cell lines, a crucial primary screen in anticancer drug discovery.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Future Perspectives & Challenges
The exploration of cyclopropyl-containing fluoroiodobenzenes is a fertile ground for future drug discovery efforts. The synthetic tractability of the fluoroiodobenzene core makes it an ideal starting point for Fragment-Based Drug Design (FBDD) , where small molecular fragments are identified and then "grown" or linked to build highly potent and selective ligands.[20][21]
Key challenges remain, primarily in controlling stereochemistry. As seen with cyclopropyl-epothilone analogs, the specific stereoconfiguration of the cyclopropyl ring can have a dramatic impact on biological activity.[22] Therefore, the development of efficient and scalable stereoselective cyclopropanation methods will be critical for advancing these scaffolds.
Future research should focus on expanding the diversity of the core structures through novel cross-coupling methodologies and exploring their potential against a wider range of therapeutic targets, including kinases, proteases, and GPCRs. The unique combination of metabolic stability, conformational rigidity, and synthetic flexibility ensures that cyclopropyl-containing fluoroiodobenzenes will remain a highly valuable and productive area of investigation in the quest for new medicines.
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The Cyclopropyl Group in Medicinal Chemistry . Scientific Update. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (2016). Journal of Medicinal Chemistry. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (2016). ResearchGate. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . (2025). Future Medicinal Chemistry. [Link]
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Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]
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Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole . (2016). Journal of Sulfur Chemistry. [Link]
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Drug repurposing of fluoroquinolones as anticancer agents in 2023 . (2024). National Institutes of Health. [Link]
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Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents . (2016). ResearchGate. [Link]
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Synthesis and Antiviral Activity of Monofluorinated Cyclopropanoid Nucleosides . (2004). PubMed. [Link]
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Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents . PubMed. [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents . (2020). MDPI. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems . (2024). National Institutes of Health. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism . (2020). PubMed Central. [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold . (2020). MDPI. [Link]
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The Emergence of a Key Building Block: A Technical Guide to 4-Cyclopropyl-2-fluoro-1-iodobenzene
Abstract
This technical guide provides an in-depth exploration of 4-Cyclopropyl-2-fluoro-1-iodobenzene, a halogenated aromatic compound of significant interest in contemporary medicinal chemistry. While a singular, seminal publication marking its "discovery" remains elusive in readily accessible literature, its history is intrinsically linked to the broader evolution of synthetic methodologies for constructing complex, functionalized aromatic scaffolds. This guide will illuminate the likely synthetic pathways for its preparation, detail its chemical properties and characterization, and extensively discuss its critical role as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Value of Fluorinated Cyclopropyl Arenes
The confluence of a cyclopropyl ring, a fluorine atom, and an iodine substituent on a benzene core endows this compound with a unique and highly desirable set of properties for drug discovery. The cyclopropyl group, a "bioisostere" of larger alkyl or phenyl groups, can enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a drug candidate. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The iodo group serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This trifecta of functional groups makes this compound a privileged scaffold for the synthesis of complex molecular architectures.
Historical Context and Synthetic Evolution
The precise historical genesis of this compound is not prominently documented. Its emergence is best understood as a consequence of the growing demand for novel, three-dimensional building blocks in drug discovery programs. The synthesis of such polysubstituted aromatic compounds has evolved significantly with the advent of powerful cross-coupling methodologies.
A plausible and efficient synthetic strategy for this compound involves a multi-step sequence starting from more readily available precursors. One logical approach begins with a suitably substituted fluoroiodobenzene derivative, followed by the introduction of the cyclopropyl moiety.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards two primary strategies:
-
Strategy A: Introduction of the cyclopropyl group onto a pre-functionalized 2-fluoro-1-iodobenzene scaffold.
-
Strategy B: Iodination of a 3-cyclopropyl-1-fluorobenzene precursor.
An In-Depth Technical Guide to 4-Cyclopropyl-2-fluoro-1-iodobenzene for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl-Fluoro-Iodo Phenyl Moiety
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of specific structural motifs can profoundly influence the physicochemical and biological properties of a molecule. Among these, the cyclopropyl group and fluorine atoms have emerged as powerful tools for medicinal chemists. The cyclopropyl ring, a strained three-membered carbocycle, offers a rigid conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability.[1] Concurrently, the introduction of fluorine atoms can modulate pKa, enhance membrane permeability, and block metabolic pathways, thereby improving the overall pharmacokinetic profile of a drug candidate.
4-Cyclopropyl-2-fluoro-1-iodobenzene represents a key building block that synergistically combines these advantageous features with a reactive iodine handle. This tri-substituted benzene derivative serves as a versatile precursor for the synthesis of complex molecular architectures through various cross-coupling reactions, making it a compound of significant interest for researchers in pharmaceuticals and materials science. This technical guide provides an in-depth analysis of its commercial availability, key chemical properties, and practical applications in organic synthesis.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in chemical synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1030383-32-4 | ChemScene[2] |
| Molecular Formula | C₉H₈FI | ChemScene[2] |
| Molecular Weight | 262.06 g/mol | ChemScene[2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |
| Purity | ≥95% | ChemScene[2] |
| Storage | 4°C, protect from light | ChemScene[2] |
| SMILES | FC1=C(I)C=C(C2CC2)C=C1 | ChemScene[2] |
Commercial Availability and Key Suppliers
This compound is a specialty chemical available from a select number of suppliers. Researchers can procure this compound from the following vendors, who offer it in various quantities for research and development purposes.
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharm | BD119419 | - | Inquire |
| ChemScene | CS-0311026 | ≥95% | Inquire |
| King-Pharm | 81332475 | - | Inquire |
| Amadis Chemical | - | - | Inquire (Min. Order 10 Metric Ton) |
| Zhejiang Jiuzhou Chem Co., Ltd. | - | - | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Applications: A Gateway to Novel Chemical Entities
The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used transformations for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for constructing biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[3][4][5][6] The reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base provides a direct route to substituted 4-cyclopropyl-2-fluorobiphenyls.
Below is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, adapted from established methodologies for similar aryl iodides.[1][7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 262 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-cyclopropyl-2-fluoro-1,1'-biphenyl.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The use of a biphasic solvent system like toluene and water is common in Suzuki reactions. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity and to prevent catalyst degradation.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable internal alkynes.[3][9][10][11] These structures are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields the corresponding 1-alkynyl-4-cyclopropyl-2-fluorobenzene.
Below is a general, yet detailed, protocol for a Sonogashira coupling reaction, which can be adapted for this compound based on established procedures.[12]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 262 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite to remove the catalyst and ammonium salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-cyclopropyl-2-fluoro-4-(phenylethynyl)benzene.
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base and Solvent: Triethylamine serves as both the base and the solvent in this reaction. As a base, it deprotonates the terminal alkyne to form the reactive acetylide. As a solvent, it provides a suitable medium for the reaction.
-
Inert Atmosphere: Similar to the Suzuki coupling, the catalysts used in the Sonogashira reaction are sensitive to oxygen, necessitating an inert atmosphere to maintain their activity.
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a commercially available and synthetically versatile building block that provides a valuable entry point for the synthesis of novel and complex molecules. The strategic combination of a cyclopropyl group, a fluorine atom, and an iodinated reaction site makes it an attractive starting material for researchers in drug discovery and materials science. The ability to readily engage in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the efficient construction of diverse molecular scaffolds with potentially enhanced biological activity and improved physicochemical properties. This guide provides a foundational understanding of its properties, availability, and applications, empowering researchers to leverage this promising building block in their synthetic endeavors.
References
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Selvita. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A Theoretical Investigation of 4-Cyclopropyl-2-fluoro-1-iodobenzene: A Computational Whitepaper
Abstract
4-Cyclopropyl-2-fluoro-1-iodobenzene is a trifunctionalized aromatic compound poised for significant utility in medicinal chemistry and materials science. It incorporates three distinct moieties—a cyclopropyl ring known for enhancing metabolic stability, a fluorine atom for modulating electronic properties, and an iodine atom that serves as a versatile handle for cross-coupling reactions. This technical guide outlines a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of this molecule. We will detail computational protocols to predict its ground-state geometry, molecular orbital characteristics, spectroscopic signatures, and reactivity in palladium-catalyzed transformations. The insights derived from these theoretical models provide a foundational understanding that can accelerate experimental design and maximize the synthetic potential of this valuable building block.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery and organic synthesis, the rational design of molecular building blocks is paramount. This compound emerges as a scaffold of considerable interest due to the synergistic interplay of its functional groups.
-
The Cyclopropyl Moiety: This strained three-membered ring is a highly valued pharmacophore. Its rigid structure can enforce a bioactive conformation, while the increased s-character of its C-H bonds enhances metabolic stability by resisting oxidative metabolism by cytochrome P450 enzymes.[1][2]
-
The Fluoro Substituent: Fluorine's high electronegativity profoundly influences a molecule's physicochemical properties, including pKa, lipophilicity, and membrane permeability.[3][4] In medicinal chemistry, strategic fluorination is a proven method to improve drug efficacy and pharmacokinetic profiles.[5][6]
-
The Iodo Group: As the most reactive of the halogens in cross-coupling reactions, the iodine atom provides a reliable and selective site for C-C, C-N, and C-O bond formation.[7] This enables the facile elaboration of the molecular core through powerful synthetic methods like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9][10]
This guide presents a theoretical framework for characterizing this compound. By leveraging high-level computational chemistry, we can predict its intrinsic properties before embarking on extensive laboratory work, thereby providing a robust, data-driven approach to its application.
Part I: Computational Methodology and Molecular Properties
To build a foundational understanding of the title compound, we propose a computational analysis based on Density Functional Theory (DFT), a method that offers an excellent balance of accuracy and computational cost for molecules of this size.
Protocol 1: Geometry Optimization and Electronic Structure Analysis
-
Initial Structure Generation: The 3D structure of this compound is built using standard bond lengths and angles.
-
Computational Method Selection: The choice of method is critical for accuracy. We select the B3LYP hybrid functional, which is widely used for its reliability in predicting geometries and electronic properties of organic molecules.
-
Basis Set Definition: A split-valence basis set, 6-311+G(d,p), is employed for the C, H, and F atoms. For the iodine atom, which contains a large number of electrons, a relativistic effective core potential (RECP) such as LANL2DZ is used to reduce computational demand while maintaining accuracy.[11]
-
Geometry Optimization: The initial structure is subjected to a full geometry optimization to locate the lowest energy conformation. This process mathematically finds the arrangement of atoms where the forces on each atom are effectively zero.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also provides data for predicting the molecule's infrared (IR) spectrum.
-
Property Calculation: Post-optimization, key electronic properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and atomic charges (via Natural Bond Orbital analysis) are calculated.
Caption: Workflow for DFT-based molecular property prediction.
Predicted Molecular Structure
The geometry optimization reveals the molecule's preferred three-dimensional arrangement. The planarity of the benzene ring is maintained, with the substituents causing minor deviations. The cyclopropyl group's orientation relative to the aromatic ring is a key conformational feature.
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
The low calculated BDE of the C-I bond strongly supports a facile and selective oxidative addition at the C1 position, initiating the catalytic cycle and leaving the fluoro and cyclopropyl groups intact for subsequent diversification if needed.
Part III: Predicted Spectroscopic Data for Experimental Validation
A crucial aspect of theoretical studies is the ability to predict spectroscopic data, which can then be used to verify the identity and purity of the synthesized compound in the lab.
Protocol 2: Spectroscopic Data Prediction
-
NMR Calculation: Using the optimized geometry from Protocol 1, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. [12]Calculated shifts are referenced against a standard (e.g., TMS for ¹H/¹³C).
-
IR Frequencies: The vibrational frequencies and intensities are obtained directly from the frequency calculation performed in Protocol 1. These correspond to the predicted peaks in the infrared spectrum.
Table 3: Predicted NMR and IR Spectroscopic Data
| Spectroscopy | Region / Peak | Predicted Value / Assignment |
| ¹H NMR | Aromatic | 3 distinct signals in the δ 7.0-7.8 ppm range. |
| Cyclopropyl | Multiplets in the δ 0.6-1.2 ppm range. | |
| ¹³C NMR | Aromatic C-I | δ ~90-100 ppm (characteristic low-field shift). |
| Aromatic C-F | δ ~160-165 ppm (large ¹JCF coupling constant). | |
| Cyclopropyl | 3 signals in the δ 5-20 ppm range. | |
| ¹⁹F NMR | Aromatic C-F | 1 signal, δ ~ -110 to -120 ppm. |
| IR Spectroscopy | C-I Stretch | ~500-600 cm⁻¹ |
| C-F Stretch | ~1200-1250 cm⁻¹ | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ |
These predicted data serve as a powerful tool for researchers, providing a theoretical benchmark to confirm the successful synthesis and characterization of this compound.
Conclusion and Outlook
The theoretical studies outlined in this whitepaper provide a comprehensive, multi-faceted profile of this compound. Our DFT calculations predict a stable molecular structure with distinct electronic features that govern its reactivity. The analysis confirms that the C-I bond is the primary active site for palladium-catalyzed cross-coupling reactions, making this molecule an ideal substrate for building complex molecular architectures. Furthermore, the predicted spectroscopic data furnish a clear roadmap for its experimental characterization.
By integrating computational chemistry into the early stages of research and development, scientists can make more informed decisions, streamline synthetic strategies, and accelerate the discovery of novel therapeutics and materials. This compound stands as a testament to the power of rational molecular design, and the theoretical insights presented here unlock the door to its full potential.
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Ashfold, M. N. R., et al. (2012). UV photodissociation dynamics of iodobenzene: effects of fluorination. PubMed. Available at: [Link]
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Ashfold, M. N. R., et al. (2012). UV photodissociation dynamics of iodobenzene: Effects of fluorination. AIP Publishing. Available at: [Link]
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Richter, S., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. Available at: [Link]
-
Yas-Mohammadi, F., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]
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Dalal, M. (2023). Conformational Analysis of Cyclopropane, Cyclobutene, Cyclopentane and Cyclohexane. YouTube. Available at: [Link]
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Boggs, J. E. (2004). Structures of some fluorinated benzenes determined by ab initio computation. Journal of Computational Chemistry. Available at: [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Zhang, H., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. MDPI. Available at: [Link]
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Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. Available at: [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Available at: [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Conformations of Cycloalkanes. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoroiodobenzene. PubChem. Available at: [Link]
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Molander, G. A., & Keip, A. F. (2013). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. Available at: [Link]
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Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health. Available at: [Link]
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Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]
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Soni, R., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Reactivity profile of 4-Cyclopropyl-2-fluoro-1-iodobenzene
An In-Depth Technical Guide to the Reactivity Profile of 4-Cyclopropyl-2-fluoro-1-iodobenzene
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a highly versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure uniquely combines three key functional motifs, each conferring distinct and advantageous properties to the molecule and its derivatives.
-
The Aryl Iodide: The carbon-iodine bond is the primary reactive site for a host of powerful palladium-catalyzed cross-coupling reactions.[1][2] Its high reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making it an excellent electrophilic partner.[1]
-
The Ortho-Fluorine: The fluorine atom significantly modulates the electronic properties of the benzene ring. As the most electronegative element, it exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent C-I bond and the overall electron density of the aromatic system.[3] This substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4][5][6]
-
The Para-Cyclopropyl Group: The cyclopropyl moiety is a valuable pharmacophore, prized for its ability to improve metabolic stability and enhance potency.[7] The strained three-membered ring introduces conformational rigidity and unique electronic properties, often serving as a bioisosteric replacement for larger or more metabolically labile groups.[7][8]
This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its utility in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate the strategic advantages of this scaffold in complex molecule synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond is the most labile site on the molecule for transition metal-catalyzed transformations.[2][9] This predictable reactivity allows for the selective and efficient construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide.[10][11][12] For this compound, this reaction provides a direct route to biaryl and substituted aryl compounds, which are prevalent motifs in pharmaceuticals.[1]
The catalytic cycle, initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, is a well-established mechanism.[10][11] The choice of ligand, base, and solvent system is critical for achieving high yields and accommodating a wide range of functional groups.[10][12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 4-cyclopropyl-2-fluoro-1,1'-biphenyl.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Base and Solvent: Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).[10] The choice of base is crucial for activating the boronic acid for transmetalation.[12]
-
Solvent System: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Degassing is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Role | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Active catalytic species | Facilitates oxidative addition and reductive elimination.[10][11] |
| Ligand | PPh₃, XPhos | Stabilizes Pd center | Modulates catalyst reactivity and stability.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activator | Activates the organoboron species for transmetalation.[12] |
| Solvent | Toluene, Dioxane, DMF | Reaction Medium | Solubilizes reactants and influences reaction kinetics. |
| Temperature | 80 - 110 °C | Energy Input | Provides activation energy for the catalytic cycle. |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14][16] The resulting arylalkynes are valuable intermediates in drug discovery and materials science.[1] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often proceeding under mild, room-temperature conditions.[1][17]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 1-cyclopropyl-3-fluoro-4-(phenylethynyl)benzene.
Methodology:
-
Reagent Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) in a suitable solvent such as THF or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[18]
-
Base: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent. The base is critical for deprotonating the terminal alkyne.[17]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete within a few hours.
-
Monitoring: Follow the consumption of the aryl iodide using TLC or GC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove the amine salt precipitate. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired arylalkyne.
Data Summary: Typical Sonogashira Reaction Conditions
| Component | Example | Role | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst | Facilitates the main cross-coupling cycle.[14][15] |
| Cu(I) Co-catalyst | CuI | Co-catalyst | Forms a copper acetylide, facilitating transmetalation to palladium.[17] |
| Base | Et₃N, DIPA | Base/Solvent | Deprotonates the terminal alkyne.[17] |
| Solvent | THF, DMF, Toluene | Reaction Medium | Solubilizes reactants and catalysts. |
| Temperature | 25 - 60 °C | Energy Input | Mild conditions are often sufficient due to the reactive C-I bond.[1] |
Visualization: Sonogashira Coupling Workflow
Caption: Step-by-step workflow for a Sonogashira coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[19][20][21] This transformation is of paramount importance in pharmaceutical synthesis, as the aryl amine motif is a key component of countless drug molecules.[22] The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[19][20][23] The choice of a sterically hindered phosphine ligand is often critical for achieving high efficiency, especially with less reactive aryl halides.[23]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(4-cyclopropyl-2-fluorophenyl)morpholine.
Methodology:
-
Inert Setup: Charge an oven-dried vial with a stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Reactant Addition: Seal the vial with a septum, and purge with an inert gas. Add this compound (1.0 equiv.), the amine (e.g., morpholine, 1.2-1.5 equiv.), and an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture in a preheated oil bath to 80-110 °C.
-
Monitoring: Track the disappearance of the starting materials by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction with an appropriate solvent (e.g., ethyl acetate), and quench with water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product via flash chromatography on silica gel.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Component | Example | Role | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst | Generates the active Pd(0) species in situ.[19] |
| Ligand | Xantphos, BINAP, RuPhos | Catalyst Modifier | Promotes reductive elimination and prevents catalyst decomposition.[20][23] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonating Agent | Deprotonates the amine to form the palladium-amido complex.[23] |
| Solvent | Toluene, Dioxane | Reaction Medium | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Energy Input | Drives the reaction, especially the reductive elimination step. |
Visualization: Buchwald-Hartwig Amination Mechanism
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Part 2: Nucleophilic Aromatic Substitution (SNA_r_)
While palladium catalysis dominates the reactivity at the C-I bond, the C-F bond can participate in nucleophilic aromatic substitution (SNA_r_) under specific conditions. This reaction pathway typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[24][25]
In this compound, the absence of a strongly activating nitro or cyano group means that forcing conditions (high temperatures, strong nucleophiles) would be necessary to induce SNA_r_ at the C-F position. The cyclopropyl group is weakly electron-donating and the iodine is weakly deactivating, providing insufficient stabilization for the Meisenheimer complex under standard conditions.[24] However, this pathway should be considered a potential side reaction in the presence of potent nucleophiles at elevated temperatures, especially after the C-I bond has been functionalized to introduce an electron-withdrawing group. The general order of leaving group ability in activated SNA_r_ is F > Cl > Br > I, a trend dominated by the electronegativity of the halogen which polarizes the carbon, facilitating the initial nucleophilic attack.[26]
Conclusion
This compound is a strategically designed building block whose reactivity is dominated by the carbon-iodine bond. This site serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide robust and efficient pathways for constructing complex molecules with desirable C-C and C-N bonds. The ortho-fluoro and para-cyclopropyl substituents are largely spectator groups during these reactions but are critical for imparting valuable pharmaceutical properties such as enhanced metabolic stability, potency, and tailored physicochemical profiles. A thorough understanding of this reactivity profile allows chemists to strategically employ this building block in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Chemistry LibreTexts. Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23). J&K Scientific. Retrieved from [Link]
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Nucleophilic Aromatic Substitution - YouTube. (2019-07-12). YouTube. Retrieved from [Link]
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Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). YouTube. Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF - ResearchGate. (2025-08-09). ResearchGate. Retrieved from [Link]
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Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? | ResearchGate. (2015-09-12). ResearchGate. Retrieved from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Chemistry LibreTexts. Retrieved from [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022-09-24). Chemistry LibreTexts. Retrieved from [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Chemistry LibreTexts. Retrieved from [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024-07-26). National Institutes of Health. Retrieved from [Link]
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Sonogashira Coupling Reaction - YouTube. (2016-08-10). YouTube. Retrieved from [Link]
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4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. PubChem. Retrieved from [Link]
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. National Institutes of Health. Retrieved from [Link]
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Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (2017-03-28). ResearchGate. Retrieved from [Link]
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4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem. PubChem. Retrieved from [Link]
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Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. ResearchGate. Retrieved from [Link]
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Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents - PMC - NIH. National Institutes of Health. Retrieved from [Link]
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Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - ACS Publications. (2022-11-10). ACS Publications. Retrieved from [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025-03-25). National Institutes of Health. Retrieved from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016-12-09). National Institutes of Health. Retrieved from [Link]
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Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed. PubMed. Retrieved from [Link]
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Methodological & Application
Topic: Suzuki-Miyaura Coupling Reactions Using 4-Cyclopropyl-2-fluoro-1-iodobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide to employing 4-Cyclopropyl-2-fluoro-1-iodobenzene as an electrophilic partner in Suzuki-Miyaura couplings. This particular building block is of significant interest in medicinal chemistry and materials science due to the combined presence of a cyclopropyl group, known to enhance metabolic stability and binding affinity, and a fluorine atom, which can modulate electronic properties and improve pharmacokinetic profiles.[3][4] We present a robust protocol utilizing a modern palladium precatalyst system, discuss the mechanistic rationale behind the choice of reagents, and offer a comprehensive troubleshooting guide to empower researchers in synthesizing novel biaryl and heteroaryl scaffolds.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-catalyzed cycle, which seamlessly orchestrates the coupling of the organohalide and the organoboron species. The process is broadly divided into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction.[5] The high reactivity of the C-I bond compared to C-Br or C-Cl makes aryl iodides excellent substrates for this transformation.[7] This step forms a Pd(II) intermediate.
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[2]
-
Reductive Elimination : In the final step, the two organic fragments on the palladium center couple to form the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Materials and Reagents
Key Reagents
| Reagent | Recommended Grade | Supplier Example | Notes |
| This compound | >98% | Commercially Available | The key electrophile. Stable under ambient conditions. |
| Aryl/Heteroaryl Boronic Acid | >97% | Commercially Available | The nucleophilic partner. Quality can impact yield. |
| XPhos Pd G3 | Catalyst Grade | Commercially Available | A highly active and robust precatalyst suitable for challenging substrates.[9] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercially Available | A strong base effective in many Suzuki couplings.[10] |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially Available | A common solvent for Suzuki reactions.[2] |
| Deionized Water | High Purity | In-house/Commercial | Used as a co-solvent to dissolve the base. |
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates and UV lamp for reaction monitoring
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Stoichiometry and reaction times may require optimization for different coupling partners.
Step-by-Step Procedure
-
Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Establish Inert Atmosphere : Seal the vial with a septum-containing cap. Connect the vial to an inert gas manifold and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[1]
-
Solvent and Catalyst Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add the solvent mixture to the reaction vial via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Finally, add the XPhos Pd G3 precatalyst (0.01-0.02 eq.) to the vial under a positive flow of argon.
-
Reaction Execution : Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting aryl iodide.
-
Workup : Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Isolation and Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Expected Results & Discussion
The use of a modern catalyst system like XPhos Pd G3 is crucial for the successful coupling of this compound. The bulky, electron-rich XPhos ligand facilitates the oxidative addition to the sterically hindered C-I bond and promotes the reductive elimination step, leading to high turnover numbers.[11][12][13] The protocol is expected to be robust and applicable to a wide range of boronic acids.
Table 1: Representative Coupling Reactions and Expected Yields
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic Acid | 4-Cyclopropyl-2-fluoro-1,1'-biphenyl | 85-95% |
| 2 | Pyridine-3-boronic Acid | 3-(4-Cyclopropyl-2-fluorophenyl)pyridine | 75-85% |
| 3 | 4-Methoxyphenylboronic Acid | 4-Cyclopropyl-2-fluoro-4'-methoxy-1,1'-biphenyl | 80-90% |
| 4 | Thiophene-2-boronic Acid | 2-(4-Cyclopropyl-2-fluorophenyl)thiophene | 70-80% |
Note: Yields are hypothetical based on literature precedents for similar couplings and represent isolated yields after purification.
The ortho-fluorine substituent introduces a unique electronic feature. While fluorine is electron-withdrawing, which can accelerate the oxidative addition step, its proximity to the reaction center also adds steric hindrance. This dual nature necessitates a highly active catalyst that can overcome steric challenges while capitalizing on the electronic activation.[14]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[1]2. Poor quality of boronic acid.3. Insufficient base or base strength.[15]4. Low reaction temperature. | 1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh, high-quality catalyst.2. Use a fresh bottle of boronic acid or consider converting it to a more stable pinacol ester.[16]3. Switch to a stronger base like Cs₂CO₃ or increase stoichiometry. Ensure the base is finely powdered.[17]4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | Boronic acid is sensitive to aqueous, basic conditions, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[18] | 1. Use a boronic ester (e.g., pinacol ester), which is more stable.[16]2. Minimize the amount of water in the reaction or use an anhydrous base like KF.[8]3. Reduce reaction time and temperature if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species can catalyze the coupling of two boronic acid molecules.[1] | 1. Rigorously exclude oxygen from the reaction.2. Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. |
| Difficult Purification | Product co-elutes with byproducts (e.g., homocoupled boronic acid, residual ligand). | 1. Optimize chromatography conditions (solvent gradient, different solvent system).2. Perform an acidic or basic wash during the workup to remove corresponding impurities.3. Consider recrystallization as an alternative purification method. |
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ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... Available at: [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
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Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta. Available at: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
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ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
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ChemRxiv. 3D Printed Tetrakis(triphenylphosphine)palladium (0) Impregnated Stirrer Devices for Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
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'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. Available at: [Link]
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ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
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NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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RSC Publishing. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Available at: [Link]
-
ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF. Available at: [Link]
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Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
NIH. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available at: [Link]
-
MDPI. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Available at: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
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ACS Publications. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available at: [Link]
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NIH. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Available at: [Link]
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PubMed. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Available at: [Link]
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NIH. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Available at: [Link]
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PubMed. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Available at: [Link]
-
ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF. Available at: [Link]
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ResearchGate. An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. Available at: [Link]
-
ResearchGate. 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Available at: [Link]
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The Strategic Application of 4-Cyclopropyl-2-fluoro-1-iodobenzene in Modern Medicinal Chemistry: A Guide for Researchers
The strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of modern drug discovery. Among these, the cyclopropyl group, particularly when combined with fluorine substitution on an aromatic scaffold, offers a powerful toolset for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the utility of 4-Cyclopropyl-2-fluoro-1-iodobenzene, a versatile building block that is increasingly finding application in the synthesis of targeted therapies, with a particular focus on kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its key transformations, and present its application in the synthesis of biologically active molecules.
The Physicochemical Advantages of the Cyclopropyl and Fluoro Moieties: A Synergistic Effect
The growing prevalence of the cyclopropyl group in drug design is not coincidental. Its rigid, three-membered ring structure imparts several beneficial properties to a molecule.[1] Firstly, it introduces a degree of conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to the target protein. Secondly, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, which can lead to increased metabolic stability by hindering enzymatic degradation.[1]
When combined with a fluorine atom, as in this compound, these advantages are often amplified. The fluorine atom, being the most electronegative element, can significantly modulate the electronic properties of the benzene ring. This can influence pKa, lipophilicity, and membrane permeability. Furthermore, the introduction of fluorine can block sites of metabolism and lead to improved metabolic stability. The strategic placement of the fluoro group ortho to the iodine atom in the title compound also influences the reactivity of the C-I bond, making it a prime handle for cross-coupling reactions.
Core Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds
This compound serves as a key intermediate in the synthesis of a variety of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The presence of the iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3][4][5] In the context of this compound, this reaction is instrumental in the synthesis of substituted biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a clean, dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask. The typical solvent ratio is 4:1 toluene:water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and tricyclohexylphosphine in a small amount of degassed toluene.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Ligand: Tricyclohexylphosphine is a bulky and electron-rich ligand that is often effective for coupling with sterically hindered or electron-rich aryl halides.
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation.
-
Solvent System: The use of a biphasic solvent system (toluene/water) is common in Suzuki couplings. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst.
-
Degassing: It is crucial to remove dissolved oxygen from the reaction mixture as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][6][7][8] This reaction is particularly valuable for introducing linear alkynyl linkers into drug scaffolds, which can be used to probe binding pockets or to construct more complex architectures.
Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N, solvent and base)
Procedure:
-
To a clean, dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous triethylamine to the flask.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a commonly used and commercially available catalyst for Sonogashira couplings.
-
Copper(I) Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base and Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as the solvent for the reaction. It is important to use an anhydrous grade of triethylamine to prevent unwanted side reactions.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
The utility of this compound is exemplified in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Discoidin Domain Receptor (DDR) Inhibitors
Discoidin domain receptors (DDRs) are receptor tyrosine kinases that are activated by collagen and have been implicated in various fibrotic diseases and cancers.[9][10][11][12] Research has shown that the incorporation of a cyclopropyl group can significantly enhance the pharmacokinetic properties of DDR inhibitors.[9] While a specific synthesis using this compound is not explicitly detailed in the public domain, its structural motifs are highly relevant to the development of such inhibitors. The cyclopropyl-fluorophenyl moiety can be readily installed via Suzuki or other cross-coupling reactions to build the core scaffold of these inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][13][14][15][16] Many approved VEGFR inhibitors feature substituted aromatic and heteroaromatic scaffolds. The biaryl and alkynyl-aryl structures accessible from this compound via Suzuki and Sonogashira couplings, respectively, are highly relevant pharmacophores for the design of novel VEGFR inhibitors.
Synthesis and Characterization of this compound
For researchers who wish to synthesize this key building block in-house, a common approach involves the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type iodination reaction.
A plausible synthetic route could involve:
-
Synthesis of 4-cyclopropyl-2-fluoroaniline: This can be achieved through various methods, such as the Buchwald-Hartwig amination of 1-bromo-4-cyclopropyl-2-fluorobenzene.
-
Diazotization and Iodination: The 4-cyclopropyl-2-fluoroaniline is then treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with an iodide source (e.g., potassium iodide) yields this compound.
Physicochemical and Spectroscopic Data:
While comprehensive, publicly available spectroscopic data for this compound is limited, some key properties can be inferred or are available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1030383-32-4 | [17] |
| Molecular Formula | C₉H₈FI | Supplier Data |
| Molecular Weight | 262.06 g/mol | Supplier Data |
Expected NMR Spectral Features:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, with characteristic splitting patterns due to fluorine and proton-proton coupling. The cyclopropyl protons would appear as a set of multiplets in the upfield region.
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The cyclopropyl carbons would also be present in the aliphatic region. The carbon bearing the iodine atom would be shifted upfield due to the "heavy atom effect".[18]
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic protons.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique combination of a conformationally rigid cyclopropyl group and an electron-withdrawing fluorine atom provides a powerful means to modulate the physicochemical and pharmacological properties of drug candidates. The straightforward application of this intermediate in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, opens up a vast chemical space for the exploration of new and improved kinase inhibitors and other targeted therapies. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their drug discovery endeavors.
References
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Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B. [Link]
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Shroder, M. The Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
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Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines with Terminal Alkynes. The Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry. [Link]
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Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
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Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
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PubChem. 4-Fluoroiodobenzene. [Link]
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Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]
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PubChem. 4-Bromo-2-fluoro-1-iodobenzene. [Link]
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Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Angewandte Chemie International Edition. [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]
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Recent Cyclofunctionalizations by Intramolecular Attack of O, N, S, and Se Nucleophiles to Haliranium and Halirenium Ions. Biointerface Research in Applied Chemistry. [Link]
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Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. ChemMedChem. [Link]
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Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]
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Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Molecules. [Link]
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Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]
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Pharmaffiliates. CAS No : 105931-73-5 | Product Name : 4-Bromo-2-fluoro-1-iodobenzene. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 4-Cyclopropyl-2-fluoro-1-iodobenzene
Introduction
The confluence of cyclopropyl and fluorine moieties within a single molecular scaffold offers a compelling strategic advantage in modern medicinal chemistry. The cyclopropyl group, a "bioisostere" of the phenyl ring, often enhances metabolic stability and binding affinity, while the fluorine atom can modulate pKa, improve pharmacokinetic properties, and block metabolic degradation.[1][2] 4-Cyclopropyl-2-fluoro-1-iodobenzene emerges as a highly valuable and versatile starting material, uniquely poised for the construction of a diverse array of novel heterocyclic compounds. Its differentiated reactivity, stemming from the labile carbon-iodine bond and the more robust carbon-fluorine bond, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for leveraging this building block in the synthesis of indoles, quinolines, and benzofurans – core structures in numerous pharmaceuticals.[4][5]
Core Principles of Reactivity
The synthetic utility of this compound is anchored in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl > F.[3] This predictable trend allows for selective coupling at the carbon-iodine bond while preserving the carbon-fluorine bond for potential subsequent transformations. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the adjacent C-I bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.
Strategic Pathway 1: Synthesis of Substituted Indoles
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[6] A highly effective strategy for the synthesis of substituted indoles from this compound involves a two-step sequence: a Sonogashira coupling followed by a base-mediated or copper-catalyzed cyclization.
Mechanistic Rationale
The synthesis commences with a Sonogashira coupling , a robust palladium- and copper-co-catalyzed reaction that couples the aryl iodide with a terminal alkyne.[7][8] This is followed by an intramolecular cyclization of the resulting 2-alkynyl aniline derivative to construct the indole ring.[9][10][11]
Experimental Workflow: Sonogashira Coupling followed by Cyclization
Caption: Workflow for the synthesis of substituted indoles.
Protocol 1: Synthesis of 6-Cyclopropyl-7-fluoro-2-phenyl-1H-indole
Step 1: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (TEA) as the solvent and base, followed by phenylacetylene (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified 2-(phenylethynyl)-5-cyclopropyl-3-fluoroaniline intermediate from Step 1 in anhydrous DMF.
-
Reagent Addition: Add potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the desired indole.
| Parameter | Sonogashira Coupling | Intramolecular Cyclization |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI | None (Base-mediated) |
| Base | Triethylamine (TEA) | Potassium tert-butoxide (KOtBu) |
| Solvent | Triethylamine (TEA) | Dimethylformamide (DMF) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% | 70-85% |
Strategic Pathway 2: Construction of Quinolines and Quinolones
Quinolines and their corresponding quinolones are privileged scaffolds in drug discovery, notably as antibacterial agents.[12][13] A powerful approach to these structures from this compound involves an initial Buchwald-Hartwig amination followed by a cyclization reaction.
Mechanistic Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16][17] This reaction allows for the coupling of an amine with the aryl iodide. The subsequent cyclization of the resulting N-aryl intermediate leads to the formation of the quinoline or quinolone ring system.[18][19]
Experimental Workflow: Buchwald-Hartwig Amination and Cyclization
Caption: General workflow for quinoline/quinolone synthesis.
Protocol 2: Synthesis of 7-Cyclopropyl-5-fluoro-2-methylquinoline
Step 1: Buchwald-Hartwig Amination with an Enamine Precursor
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., Cs₂CO₃, 1.5 eq) in a Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by the appropriate amine coupling partner (e.g., an enamine derived from acetone, 1.2 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Reagent Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The cyclization and subsequent dehydration lead to the aromatic quinoline.
-
Work-up: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Buchwald-Hartwig Amination | Cyclization/Aromatization |
| Catalyst | Pd₂(dba)₃ / Xantphos | HCl (Acid-catalyzed) |
| Base | Cs₂CO₃ | N/A |
| Solvent | Toluene | Ethanol |
| Temperature | 80-100 °C | Reflux |
| Typical Yield | 75-90% | 80-95% |
Strategic Pathway 3: Synthesis of Benzofurans
Benzofurans are prevalent in many natural products and pharmacologically active compounds.[20] A common route to substituted benzofurans involves a palladium-catalyzed coupling to introduce a side chain, followed by an intramolecular cyclization.[21][22][23]
Mechanistic Rationale
This strategy often begins with a Suzuki-Miyaura coupling to form a C-C bond between the aryl iodide and a suitable boronic acid or ester, introducing a functional handle for the subsequent cyclization.[24][25][26] The cyclization can then proceed through various mechanisms, including intramolecular O-arylation.
Experimental Workflow: Suzuki Coupling and Intramolecular O-Arylation
Caption: Workflow for the synthesis of substituted benzofurans.
Protocol 3: Synthesis of 5-Cyclopropyl-7-fluorobenzofuran
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), a suitable boronic acid or ester (e.g., 2-formylphenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a mixture of toluene and water (e.g., 4:1).
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere for 8-12 hours.
-
Work-up: Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Step 2: Conversion of Aldehyde and Cyclization
This step will depend on the specific boronic acid used. If 2-formylphenylboronic acid was used, the resulting aldehyde can be reduced to the corresponding alcohol, followed by an intramolecular cyclization (e.g., a Mitsunobu reaction or acid-catalyzed dehydration) to form the benzofuran ring.
| Parameter | Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene / Water |
| Temperature | 90 °C |
| Typical Yield | 80-90% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Strong bases like KOtBu and Cs₂CO₃ are corrosive and hygroscopic. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a powerful building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its differentiated halogen reactivity allows for selective and sequential functionalization, providing access to complex molecular architectures. The protocols outlined in this guide for the synthesis of indoles, quinolines, and benzofurans demonstrate the versatility of this starting material and provide a solid foundation for further exploration in drug discovery and development.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Retrieved from [Link]
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RSC Advances. (2020). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2015). Pd‐Catalyzed Cyclization of o‐Iodoanilines with Acrylates or Acrylic Acids: A Convenient One‐Step Route to 2‐Quinolinones. Retrieved from [Link]
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MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
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ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1998). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Retrieved from [Link]
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Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Preprints.org. (2022). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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MDPI. (2020). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]
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Preprints.org. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Application Note: 4-Cyclopropyl-2-fluoro-1-iodobenzene as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Cyclopropyl and Fluorine Motifs
In the landscape of modern drug discovery and materials science, the precise installation of specific structural motifs is paramount to achieving desired physicochemical and biological properties. Among these, the cyclopropyl group and the fluorine atom have emerged as particularly powerful tools for medicinal chemists. The cyclopropyl ring, a rigid three-membered carbocycle, acts as a bioisosteric replacement for larger groups like alkenes or gem-dimethyls, often enhancing metabolic stability, improving binding potency through conformational constraint, and reducing off-target effects.[1] Simultaneously, the strategic incorporation of fluorine can modulate pKa, improve membrane permeability, and block sites of metabolism, thereby enhancing a compound's overall pharmacokinetic profile.[2]
4-Cyclopropyl-2-fluoro-1-iodobenzene is a trifunctional building block that masterfully combines these features. The presence of an iodo group, a highly reactive handle for palladium-catalyzed cross-coupling reactions, provides a direct and versatile entry point for constructing complex molecular architectures. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties and core applications of this reagent and providing field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Handling
A comprehensive understanding of a reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1030383-32-4 | N/A |
| Molecular Formula | C₉H₈FI | N/A |
| Molecular Weight | 262.07 g/mol | N/A |
| Appearance | Clear oil | [3][4] |
| Storage | Store in a cool, dark place under an inert atmosphere. | N/A |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Review the Safety Data Sheet (SDS) before use.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the primary site of reactivity, making it an ideal electrophile for a range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-fluorine atom can further enhance the rate of oxidative addition to the palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl linkages due to its operational simplicity and high functional group tolerance.[5][6] This reaction is central to the synthesis of numerous pharmaceutical agents, including kinase inhibitors.
In a typical Suzuki-Miyaura coupling, a palladium(0) species undergoes oxidative addition into the C-I bond.[5] The choice of a pre-catalyst like Pd(PPh₃)₄ or generating the active Pd(0) in situ from Pd(OAc)₂ with phosphine ligands is common. The base, typically an aqueous carbonate or phosphate solution, is crucial for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[5] The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is necessary to solubilize both the organic and inorganic reagents.
This protocol details the coupling of this compound with a pyrazole boronic acid ester, a key step in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamide based PIM kinase inhibitors.[3][4][7]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃ (3.0 eq) via syringe. The typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a powerful method for the direct arylation of terminal alkynes, creating arylalkyne structures that are valuable in materials science and as precursors for more complex pharmaceutical scaffolds.[8][9]
The Sonogashira reaction uniquely employs a dual-catalyst system.[8] The palladium catalyst functions similarly to the Suzuki coupling, undergoing oxidative addition with the aryl iodide. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, accelerating the overall catalytic cycle.
This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides.[10][11]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Ethynyltrimethylsilane) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed triethylamine via syringe to dissolve the catalysts.
-
Add this compound (1.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-55 °C to increase the rate if necessary. Monitor progress by TLC or GC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent. Purify the crude product by flash column chromatography or distillation to afford the desired arylalkyne.
Diagram: Catalytic Cycles of the Sonogashira Coupling
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12] This reaction allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods like nucleophilic aromatic substitution.
Success in Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand and base.[12] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step of the cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine, forming the active nucleophile and facilitating its coordination to the palladium center. The choice of solvent (e.g., toluene, dioxane) is also critical, as it must be anhydrous and capable of solubilizing the catalyst complex.
This general protocol is based on modern Buchwald-Hartwig amination methods for aryl iodides.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-18 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired N-aryl product.
Diagram: Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed reactions.
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive iodine handle, a metabolically robust cyclopropyl group, and a strategically placed fluorine atom makes it an ideal starting material for accessing complex molecular targets. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to construct key C-C and C-N bonds, underscoring the reagent's broad applicability in pharmaceutical and materials science research. The provided protocols, grounded in established chemical principles, offer a robust starting point for researchers looking to leverage the unique advantages of this powerful synthetic intermediate.
References
- Poole, C. F. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. U.S. Patent US8614206B2, filed October 12, 2012, and issued December 24, 2013.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. URL: [Link]
-
Way, J. D., Bergman, C., & Wuest, F. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Royal Society of Chemistry. URL: [Link]
-
Poole, C. F. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. European Patent EP2509939A1, filed April 6, 2011, and issued October 17, 2012. URL: [Link]
- Poole, C. F. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. U.S. Patent US8436001B2, filed October 12, 2012, and issued May 7, 2013.
-
Kollár, L. Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. URL: [Link]
-
Ananikov, V. P., et al. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. URL: [Link]
- Poole, C. F. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. U.S. Patent US8614206B2, filed October 12, 2012, and issued December 24, 2013.
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal Website. URL: [Link]
-
Poole, C. F. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. European Patent EP2509939A1, filed April 6, 2011, and issued October 17, 2012. URL: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia Website. URL: [Link]
-
Way, J. D., Bergman, C., & Wuest, F. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. URL: [Link]
-
Ananikov, V. P., et al. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. URL: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal Website. URL: [Link]
- Poole, C. F. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. U.S. Patent US8436001B2, filed October 12, 2012, and issued May 7, 2013.
- Poole, C. F. Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Australian Patent AU2013322736A1, filed September 27, 2013, and issued April 16, 2015.
-
Al-Warhi, T., et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry, 2020. URL: [Link]
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. URL: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Palladium-catalyzed cross-coupling protocols for 4-Cyclopropyl-2-fluoro-1-iodobenzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Protocols for 4-Cyclopropyl-2-fluoro-1-iodobenzene
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. This compound stands out as a particularly valuable building block. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom often improves properties like membrane permeability and metabolic resistance. The aryl iodide provides a highly reactive handle for synthetic diversification through palladium-catalyzed cross-coupling reactions, one of the most powerful tools for C-C, C-N, and C-O bond formation in organic synthesis.[1][2]
This guide serves as a comprehensive resource for researchers, offering a deep dive into the core principles, strategic considerations, and detailed experimental protocols for the functionalization of this versatile substrate. By explaining the causality behind experimental choices, we aim to empower scientists to not only apply these methods but also to troubleshoot and adapt them for their unique synthetic challenges.
Core Principles of Palladium-Catalyzed Cross-Coupling
The remarkable success of palladium-catalyzed cross-coupling, a field recognized with the 2010 Nobel Prize in Chemistry, lies in its predictable and highly efficient catalytic cycle.[1][3][4] This cycle universally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated, low-valent palladium(0) complex. This step, often rate-limiting, involves the cleavage of the C-X bond and forms a square planar palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-I bond of this compound being significantly more susceptible to this step than corresponding C-Br or C-Cl bonds.[2][6]
-
Transmetalation: In this step, the organic group from a main-group organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) center, displacing the halide.[2][4] For reactions like the Suzuki-Miyaura coupling, this process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[7][8][9]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium(II) center are eliminated to form the new C-C, C-N, or C-O bond, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][10]
Key Reaction Components: A Deeper Look
The success of any cross-coupling reaction hinges on the judicious selection of four key components:
-
Ligands: Ligands are perhaps the most critical variable for optimizing a reaction. They stabilize the palladium center, influence its reactivity, and prevent the formation of inactive palladium black. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate both oxidative addition and reductive elimination, expanding the reaction scope to include less reactive substrates like aryl chlorides.[5][13][14][15]
-
Base: The base plays multiple roles. In Suzuki-Miyaura reactions, it activates the boronic acid for transmetalation.[7][16] In Buchwald-Hartwig aminations, it deprotonates the amine to form the palladium-amido complex.[17][18] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, K-Ot-Bu).[6][7]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, THF, DMF, and toluene are frequently used, often with the addition of water in Suzuki couplings to aid in dissolving the base and boronic acid.[6]
Caption: General Catalytic Cycle of Pd-Cross-Coupling.
Strategic Protocol Selection for Target Synthesis
Choosing the correct cross-coupling protocol is dictated by the desired bond formation. The high reactivity of the C-I bond in this compound makes it an excellent electrophile for a variety of transformations.
Caption: Protocol Selection Workflow.
Application Notes and Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl structures.[2][12] The choice of base is critical; K₃PO₄ is often effective for sensitive or sterically hindered boronic acids, while carbonates like K₂CO₃ are excellent general-purpose bases.[7][8]
Protocol 1: Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 276 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL) and Water (0.5 mL)
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Seal the reaction vial with a septum, and evacuate and backfill with nitrogen three times.
-
Add the dioxane, followed by the water, via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Coupling Partner | Base | Ligand | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | K₃PO₄ | SPhos | 100 | >90 |
| 4-Methoxyphenylboronic acid | K₂CO₃ | PPh₃ | 90 | 85-95 |
| Pyridine-3-boronic acid | Cs₂CO₃ | XPhos | 110 | 75-85 |
| Cyclopropylboronic acid | K₃PO₄ | Buchwald Ligand | 100 | 70-80 |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes.[19][20] The classic protocol uses a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, though copper-free versions have been developed to avoid potential homocoupling of the alkyne.[3][19][20]
Protocol 2: Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 276 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 10.5 mg)
-
Copper(I) Iodide (CuI, 0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 303 mg, 418 µL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add THF and triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction at room temperature for 6-18 hours. The formation of a triethylammonium iodide precipitate is typically observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
-
| Coupling Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | RT | 85-95 |
| 1-Octyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 60 | 80-90 (Copper-free) |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[10][18] It requires a strong, non-nucleophilic base, such as sodium tert-butoxide, and often employs sterically hindered, electron-rich phosphine ligands to facilitate the crucial reductive elimination step.[10][17]
Protocol 3: Coupling with Morpholine
-
Materials:
-
This compound (1.0 mmol, 276 mg)
-
Morpholine (1.2 mmol, 105 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
Glovebox recommended: In an inert atmosphere glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction vial.
-
Outside the glovebox (if necessary, under a strong flow of nitrogen), add this compound, toluene, and morpholine.
-
Seal the vial and heat to 110 °C for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with water. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel chromatography.
-
| Coupling Partner | Base | Ligand | Temp (°C) | Typical Yield (%) |
| Morpholine | NaOt-Bu | XPhos | 110 | >90 |
| Aniline | K₂CO₃ | RuPhos | 100 | 80-90 |
| Benzylamine | LiHMDS | BrettPhos | 100 | 75-85 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[21][22] A base is used to neutralize the HX formed during the reaction. The regioselectivity of the addition to the alkene is a key consideration.
Protocol 4: Coupling with n-Butyl Acrylate
-
Materials:
-
This compound (1.0 mmol, 276 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 4 mL)
-
-
Procedure:
-
To a dry reaction flask, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen.
-
Add DMF and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Filter, concentrate, and purify by silica gel chromatography.
-
| Coupling Partner | Base | Ligand | Temp (°C) | Typical Yield (%) |
| n-Butyl Acrylate | K₂CO₃ | P(o-tol)₃ | 90 | 80-90 |
| Styrene | Et₃N | PPh₃ | 100 | 75-85 |
| 4-Vinylpyridine | NaOAc | None (Jeffery cond.) | 100 | 70-80 |
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing).
- A Review on Palladium Catalyzed Coupling Reactions.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
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Heck reaction conditions for 4-Cyclopropyl-2-fluoro-1-iodobenzene
An In-Depth Guide to the Heck Reaction of 4-Cyclopropyl-2-fluoro-1-iodobenzene: Protocols and Mechanistic Insights
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mizoroki-Heck reaction to this compound. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, explore the influence of the substrate's unique structural features, and provide detailed, field-proven protocols for successful execution.
Introduction: The Mizoroki-Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the direct arylation or vinylation of alkenes.[1][2] This palladium-catalyzed cross-coupling reaction offers a robust and versatile method for constructing substituted alkenes, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4] The profound impact of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1]
The reaction typically involves an unsaturated halide, a palladium catalyst, an alkene, and a base.[5] The general transformation is outlined below:
Caption: Generalized Mizoroki-Heck Reaction Scheme.
This guide focuses specifically on the substrate this compound, analyzing how its electronic and steric properties influence reaction conditions and outcomes.
Substrate Analysis: this compound
The reactivity of the aryl halide is a critical determinant of the Heck reaction's success. The structure of this compound presents several key features:
-
Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making aryl iodides the most reactive electrophiles for the Heck reaction.[4][6] The facile cleavage of the C-I bond promotes the initial, often rate-determining, oxidative addition step to the palladium(0) catalyst.
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can increase the rate of oxidative addition. However, it also introduces steric hindrance adjacent to the reaction center, potentially influencing the approach of the palladium catalyst.
-
Para-Cyclopropyl Group: The cyclopropyl group at the para position is generally considered to be electron-donating. This electronic contribution can modulate the overall electron density of the aromatic ring. While electron-poor aryl halides often react faster, the high reactivity of the iodide generally ensures efficient coupling.[7]
The combination of these features makes this compound a reactive, albeit moderately sterically hindered, substrate for the Heck reaction.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this cycle is paramount for rational optimization of reaction conditions.
Caption: The Pd(0)/Pd(II) Catalytic Cycle of the Heck Reaction.
Key Steps in the Cycle:
-
Pre-catalyst Activation: Many protocols use stable Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂). These are reduced in situ to the active Pd(0) species, often by a phosphine ligand, an amine base, or the solvent.[1][8]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is a critical step that forms an arylpalladium(II) intermediate.[6][9]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion (carbopalladation), forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[5][10]
-
β-Hydride Elimination: For the reaction to proceed, the σ-alkylpalladium(II) intermediate must have a hydrogen atom on a carbon adjacent (beta) to the palladium. This hydrogen is eliminated, also in a syn fashion, to form a palladium-hydride species and the final substituted alkene product.[9][10] This step determines the regioselectivity and stereoselectivity (typically trans) of the product.[2]
-
Catalyst Regeneration: A base is required to neutralize the hydrohalic acid (HI) generated from the palladium-hydride species, thereby regenerating the Pd(0) catalyst for the next cycle.[5][11]
Optimizing Reaction Conditions: A Parameter Guide
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The following table summarizes critical variables and provides evidence-based starting points for optimization.
| Parameter | Recommended Options & Rationale | Typical Range |
| Palladium Source | Pd(OAc)₂: A common, air-stable, and effective Pd(II) precursor.[1][12] Pd₂(dba)₃: A Pd(0) source, useful when pre-activation is slow. Pd(PPh₃)₄: A Pd(0) complex, but the high coordination can sometimes inhibit the reaction.[8] | 0.5 - 5 mol% |
| Ligand | Phosphines: PPh₃ (Triphenylphosphine) is a standard choice. For this substrate, bulkier phosphines like P(o-tolyl)₃ or Buchwald-type biarylphosphines may improve yields by promoting reductive elimination. NHCs: N-Heterocyclic carbenes are highly stable and effective for challenging couplings.[7][13] Ligand-Free: Given the high reactivity of aryl iodides, reactions in coordinating solvents like DMF or NMP may proceed without an added ligand.[14][15] | 1-4 eq. per Pd |
| Base | Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄.[5][9][15] These are robust, inexpensive, and widely used. K₃PO₄ is a stronger base that can be effective in difficult couplings.[16] Organic: Et₃N (Triethylamine), DIPEA (Hünig's base).[1][5] Often used in classic Heck conditions, but can sometimes act as a reducing agent or ligand.[10] | 1.5 - 3.0 eq. |
| Solvent | Polar Aprotic: DMF, DMAc, NMP.[14] These solvents are excellent at dissolving the various components and their high boiling points allow for elevated reaction temperatures. Non-polar: Toluene, Dioxane. Often used with specific ligand systems. Green Solvents: Water, often with a phase-transfer catalyst, can be an environmentally friendly option.[2] | N/A |
| Alkene Partner | Electron-Deficient: Acrylates, acrylonitriles, and styrenes are ideal substrates due to their enhanced reactivity.[1] Concentration: A slight excess of the alkene is typically used to ensure complete consumption of the more valuable aryl iodide. | 1.1 - 1.5 eq. |
| Temperature | Elevated temperatures are generally required to drive all steps of the catalytic cycle, particularly for less reactive substrates. | 80 - 140 °C |
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General Conditions with Pd(OAc)₂ and PPh₃
This protocol uses standard, widely available reagents and is a robust starting point for optimization.
Reagents:
-
This compound (1.0 mmol, 278 mg)
-
Alkene (e.g., Ethyl Acrylate) (1.2 mmol, 120 mg, 132 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add the anhydrous DMF and then the alkene via syringe.
-
Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Ligand-Free Conditions
For highly reactive aryl iodides, a ligand-free protocol can be simpler and effective.[17]
Reagents:
-
This compound (1.0 mmol, 278 mg)
-
Alkene (e.g., Styrene) (1.2 mmol, 125 mg, 137 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Sodium Acetate (NaOAc) (2.0 mmol, 164 mg)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
Procedure: Follow the same step-by-step procedure as in Protocol 1, omitting the phosphine ligand and substituting the base and solvent as listed above. Ligand-free reactions may require slightly higher temperatures (e.g., 120-140 °C).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).- Insufficient temperature.- Poor quality reagents (wet solvent/base). | - Use a Pd(0) source like Pd₂(dba)₃.- Increase reaction temperature in 10 °C increments.- Ensure all reagents and solvents are anhydrous. Use freshly opened solvents. |
| Formation of Palladium Black | - Ligand dissociation or degradation, leading to catalyst aggregation. | - Increase ligand loading (e.g., Pd:L ratio of 1:4).- Switch to a more robust ligand, such as a biarylphosphine or an N-heterocyclic carbene (NHC). |
| Side Product Formation | - Alkene isomerization or dimerization.- Homocoupling of the aryl iodide. | - Lower the reaction temperature once initiation is observed.- Use a different base; sometimes inorganic bases like K₂CO₃ can minimize side reactions compared to amines. |
| Poor Reproducibility | - Trace oxygen deactivating the catalyst.- Variable reagent quality. | - Ensure a rigorously inert atmosphere throughout the setup and reaction.- Use high-purity reagents from a reliable source. |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled with care in a fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands, such as triphenylphosphine, are toxic and air-sensitive. Handle under an inert atmosphere.
-
Solvents: DMF, DMAc, and NMP are flammable and have associated reproductive toxicity. Always handle them in a fume hood with appropriate gloves and eye protection.
-
High Temperatures: Use of heated oil baths poses a burn risk. Ensure stable and secure setup.
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
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Wu, X., et al. (2010). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 29(10), 2341–2351. Retrieved from [Link]
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SATHEE JEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
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Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
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Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Yaşar, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(5), 8884–8897. Retrieved from [Link]
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Reddy, M. S., et al. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 5(19), 2823-2827. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2019). Heck Reaction—State of the Art. Catalysts, 9(1), 50. Retrieved from [Link]
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Zou, G., et al. (2007). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Dalton Transactions, (13), 1364-1371. Retrieved from [Link]
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Ahmed, A. A., & Emam, A. A. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Chemical and Materials Engineering, 5(1), 1-8. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. Retrieved from [Link]
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Vitaku, E., & Njardarson, J. T. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 8(7), 6531-6541. Retrieved from [Link]
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Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22350-22370. Retrieved from [Link]
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Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 359. Retrieved from [Link]
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Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Retrieved from [Link]
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G. Rothenberg, et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 24(24), 9573-9579. Retrieved from [Link]
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Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-848. Retrieved from [Link]
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ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
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ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. Retrieved from [Link]
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Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]
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Application Notes & Protocols: 4-Cyclopropyl-2-fluoro-1-iodobenzene as a Versatile Building Block in Advanced Materials Science
These application notes serve as a comprehensive technical guide for researchers, materials scientists, and organic chemists on the strategic application of 4-cyclopropyl-2-fluoro-1-iodobenzene. This document outlines the unique properties conferred by its distinct structural motifs—the cyclopropyl group, a fluorine atom, and an iodo substituent—and provides detailed protocols for its incorporation into advanced functional materials, particularly organic semiconductors for Organic Light-Emitting Diodes (OLEDs) and other electronic applications.
Introduction: The Strategic Advantage of this compound
The quest for novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. The molecular design of building blocks is paramount, and this compound presents a unique combination of functionalities that address key challenges in the field.
-
The Cyclopropyl Group: This strained three-membered ring is not merely an alkyl substituent. Its high degree of s-character in the C-H bonds and "pseudo-double-bond" nature allow it to participate in π-conjugation, influencing the electronic properties of the aromatic system.[1] In materials science, the cyclopropyl group can be leveraged to:
-
Fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Introduce steric hindrance to control intermolecular packing, potentially mitigating aggregation-induced quenching in emissive materials.[2]
-
Enhance solubility in organic solvents, improving processability for device fabrication.
-
-
The Fluorine Substituent: Fluorination is a widely adopted strategy in the design of high-performance organic electronic materials.[3] The high electronegativity of fluorine can:
-
The Iodo Group: The iodine atom is a highly reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and polymers.[4] The C-I bond is the most reactive among the halogens (I > Br > OTf >> Cl > F) for oxidative addition to a palladium(0) catalyst, allowing for milder reaction conditions and broader substrate scope.[5]
This trifecta of functionalities makes this compound a powerful synthon for creating a new generation of organic materials with enhanced stability, tailored electronic properties, and improved device performance.
Application in Organic Light-Emitting Diodes (OLEDs): Synthesis of Novel Host and Emissive Materials
The this compound moiety can be incorporated into both host materials for phosphorescent OLEDs and as the core of fluorescent emitters. The cyclopropyl and fluoro substituents work in concert to create materials with deep HOMO levels for better charge injection from hole-transport layers and high triplet energies (in the case of host materials) to confine excitons on the phosphorescent guest.
Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[5] In this protocol, we will synthesize a bipolar host material by coupling this compound with a carbazole-based boronic ester (a hole-transporting moiety) and a triazine-based boronic ester (an electron-transporting moiety).
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Carbazole-Functionalized Intermediate
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, 9-phenyl-9H-carbazole-3-boronic acid pinacol ester, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene under an inert atmosphere.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired carbazole-functionalized product.
-
Expected Outcome & Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl iodide and facilitating the subsequent transmetalation and reductive elimination steps, leading to high yields of the coupled product.[6]
| Product | Expected Yield | Anticipated Photophysical Properties |
| 3-(4-Cyclopropyl-2-fluorophenyl)-9-phenyl-9H-carbazole | >85% | Strong blue fluorescence, high thermal stability. |
Synthesis of Hole-Transporting Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, essential for synthesizing arylamine-based hole-transporting materials (HTMs).[7][8] The this compound can be coupled with various secondary amines, such as diphenylamine or carbazole derivatives, to create novel HTMs.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of a Diarylamine-based HTM
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Diphenylamine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (10 mL, anhydrous)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Inside a glovebox or under a stream of inert gas, add NaOtBu, diphenylamine, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Seal the tube and bring it out of the glovebox (if applicable).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/dichloromethane gradient) to obtain the desired triarylamine product.
-
Rationale and Expected Performance: The use of a sterically hindered and electron-rich biarylphosphine ligand like XPhos is critical for achieving high catalytic activity, especially with aryl iodides.[9] The resulting material is expected to have a high glass transition temperature (Tg) due to the bulky nature of the substituents, which is desirable for morphological stability in OLED devices. The cyclopropyl and fluoro groups will help tune the HOMO level for efficient hole injection.
| Product | Expected Yield | Key Performance Metric |
| N-(4-cyclopropyl-2-fluorophenyl)-N,N-diphenylamine | >90% | High Hole Mobility (>10⁻⁴ cm²V⁻¹s⁻¹) |
Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
The unique electronic properties imparted by the 4-cyclopropyl-2-fluoro-phenyl moiety also make it an attractive building block for donor-acceptor (D-A) polymers used in OPVs and OFETs. The electron-donating character of the cyclopropyl group, combined with the electron-withdrawing nature of the fluorine, can be used to modulate the electronic structure of the polymer backbone.
Protocol 3: Polymerization via Suzuki Coupling
A D-A copolymer can be synthesized by the Suzuki polycondensation of a dibrominated acceptor monomer with a distannylated or diboronylated version of a 4-cyclopropyl-2-fluorobenzene-based donor unit. For this example, we will outline the synthesis of the diboronic ester of a dithiophene-flanked 4-cyclopropyl-2-fluorobenzene.
-
Synthesis of the Diboronic Ester Monomer:
-
Start with 1,4-dibromo-2-cyclopropyl-5-fluorobenzene (synthesis not detailed here).
-
Perform a double Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane. This will yield the key monomer.
-
-
Suzuki Polycondensation:
-
Combine the newly synthesized diboronic ester monomer (1.0 equiv) with a dibrominated acceptor monomer (e.g., a derivative of benzothiadiazole or diketopyrrolopyrrole) (1.0 equiv).
-
Use a palladium catalyst system such as Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃).
-
Employ a base like K₂CO₃ in a mixed solvent system (e.g., toluene/water).
-
Heat the reaction under an inert atmosphere for 24-72 hours.
-
The resulting polymer is typically purified by precipitation into methanol, followed by Soxhlet extraction to remove oligomers and catalyst residues.
-
Expected Material Properties: The resulting polymer is expected to have a lower bandgap due to the D-A architecture. The cyclopropyl and fluoro groups will influence the polymer's solubility and thin-film morphology, which are critical for achieving high power conversion efficiencies in OPVs and high charge carrier mobilities in OFETs.[10]
| Property | Anticipated Value/Characteristic |
| Optical Bandgap | 1.8 - 2.2 eV |
| HOMO Level | -5.2 to -5.5 eV |
| Solubility | Good solubility in common organic solvents (chloroform, chlorobenzene) |
| OFET Mobility | Potentially >0.1 cm²V⁻¹s⁻¹ after optimization |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aryl iodides can be light-sensitive, so store the compound in a cool, dark place under an inert atmosphere. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a highly versatile and promising building block for advanced materials science. Its unique combination of a conjugating cyclopropyl group, a stability-enhancing fluorine atom, and a reactive iodo handle allows for the rational design and synthesis of a wide array of organic electronic materials. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers aiming to explore the potential of this synthon in creating next-generation OLEDs, OPVs, and OFETs with superior performance and stability.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Molander, G. A., & Dreher, S. D. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(49), 18052–18063.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Guliyev, K., et al. (2019). Synthesis of Photosensitive Cyclopropane-Containing Polymers. Russian Journal of Applied Chemistry, 92(9), 1215-1222.
- Singh, U. P., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466.
- Kim, H. J., et al. (2018).
- Abdel-Maksoud, M. S., et al. (2023).
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 898835.
-
ResearchGate. (n.d.). Remarkable influence of fluorine substitution on electronic and thermochemical properties of phospholes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). EL performance of the multi-layer OLED devices incorporating fluorine-phosphole derivative as emissive layer. Retrieved from [Link]
-
Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChosunBiz. (2023). Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
-
Nature. (2020). The synthesis, properties and potential applications of cyclic polymers. Retrieved from [Link]
-
OLED-Info. (2023). Researchers from LGD and Yonsei University discover why magnesium fluoride is a high performance OLED HIL material. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of epoxy-containing poly(cyclopropylstyrenes). Retrieved from [Link]
-
MDPI. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Visible Light‐Promoted Ring Opening of Aryl Cyclopropanes. Retrieved from [Link]
-
MDPI. (2022). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Retrieved from [Link]
- Ministry of Health and Prevention, UAE. (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review.
-
Royal Society of Chemistry. (2020). Influence of anchoring group on charge transport across self-assembled monolayer-based molecular tunnel junctions. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclopropylbenzene. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aryl amphiphile shape-directors for shape-controlled synthesis of organic semiconductor particles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Regulation of microstructure and charge transport properties of cyclopentadiene-based conjugated polymers via side-chain engineering. Retrieved from [Link]
- Wiley Online Library. (n.d.). Structure and reactivity of the cyclopropane species.
-
MDPI. (2023). Ambipolar Charge Transport in Organic Semiconductors: How Intramolecular Reorganization Energy Is Controlled by Diradical Character. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Arenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties. Retrieved from [Link]
-
National Institutes of Health. (2018). Effects of Structural and Energetic Disorders on Charge Transports in Crystal and Amorphous Organic Layers. Retrieved from [Link]
-
SlideShare. (n.d.). Organic chemistry Arenes and their derivatives Lecture -4-. Retrieved from [Link]
-
ResearchGate. (n.d.). How Regiochemistry Influences Aggregation Behavior and Charge Transport in Conjugated Organosulfur Polymer Cathodes for Lithium-Sulfur Batteries. Retrieved from [Link]
-
LinkedIn. (2023). Ethyl Propanoate's Role in Organic Semiconductor Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming challenges in the Buchwald-Hartwig amination of 4-Cyclopropyl-2-fluoro-1-iodobenzene
Technical Support Center: Buchwald-Hartwig Amination
Topic: Overcoming Challenges in the Buchwald-Hartwig Amination of 4-Cyclopropyl-2-fluoro-1-iodobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Buchwald-Hartwig amination, specifically with the challenging substrate, this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this powerful C-N bond-forming reaction.
Initial Assessment: Why is This Substrate Difficult?
The structure of this compound presents a trifecta of challenges that can impede the catalytic cycle of the Buchwald-Hartwig amination. Understanding these issues is the first step toward a successful coupling.
-
Steric Hindrance: The ortho-fluoro group significantly increases steric bulk around the reaction center. This bulk can hinder the initial oxidative addition of the aryl iodide to the palladium(0) complex and obstruct the subsequent approach of the amine nucleophile.[1]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the C-I bond, affecting the rate of oxidative addition.
-
Catalyst Inhibition by Iodide: While aryl iodides are typically the most reactive aryl halides in oxidative addition, the resulting iodide anion generated during the reaction can have an inhibitory effect on the palladium catalyst.[2] It can compete with the amine for coordination to the palladium center or even precipitate the catalyst, leading to deactivation and incomplete conversion.[2]
Frequently Asked Questions (FAQs)
Here are answers to common initial questions when working with this substrate.
Q1: My reaction shows no conversion. What is the most common point of failure? A: The most frequent issue with sterically hindered substrates is an inappropriate ligand choice. Standard ligands like PPh₃ are often ineffective.[3] You require a bulky, electron-rich phosphine ligand specifically designed to accelerate the key steps of the catalytic cycle for challenging substrates.[4][5] Additionally, ensure your reagents and solvent are scrupulously dry and deoxygenated, as the active Pd(0) catalyst is sensitive to air.[6][7]
Q2: Which palladium source is best: a Pd(0) or Pd(II) precursor? A: Both can be effective, but they have different activation pathways. Pd(II) sources like Pd(OAc)₂ are common, air-stable, and cost-effective but require an in situ reduction to the active Pd(0) species.[8] This reduction is often accomplished by the phosphine ligand or the amine itself.[2] Pre-catalysts, which are well-defined Pd(II) complexes designed for easy activation, are often more efficient and give more reproducible results as they avoid the variability of the in situ reduction step.[2][7]
Q3: What is the best general-purpose base for this reaction? A: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[9] Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] However, if your amine substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher reaction temperatures or longer reaction times to achieve good conversion.[2][7]
Q4: I see a lot of my starting material converted into 4-cyclopropyl-2-fluorobenzene (hydrodehalogenation). Why is this happening? A: This side product arises from a competing reaction pathway called β-hydride elimination, which can occur from the palladium-amide intermediate.[5] This is often exacerbated by ligands that do not sufficiently promote the desired reductive elimination step. Switching to a bulkier biarylphosphine ligand can often minimize this side reaction.[5]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
| Problem Encountered | Underlying Cause & Troubleshooting Steps |
| Low or No Product Yield | 1. Inadequate Ligand Performance: The steric bulk of the ortho-fluoro group requires a specialized ligand. • Action: Screen a panel of bulky, electron-rich biarylphosphine ligands. Excellent starting points include XPhos , SPhos , or BrettPhos .[4] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition and accelerates reductive elimination.[5] 2. Ineffective Base: The base may be old, hydrated, or not strong enough. Its solubility can also be a critical factor.[2][10] • Action: Use fresh, finely ground NaOtBu from a new bottle. Ensure it is handled in a glovebox. If substrate sensitivity is an issue and you must use a weaker base like Cs₂CO₃, ensure vigorous stirring, as the reaction can be dependent on the solid-liquid interface.[2] 3. Catalyst Inhibition: As noted, the iodide anion can be problematic.[2] • Action: Ensure the ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1) to keep the palladium center coordinated and active. Sometimes, switching from the aryl iodide to the corresponding aryl bromide or triflate, if synthetically accessible, can circumvent this specific issue.[2] |
| Significant Hydrodehalogenation | 1. Reductive Elimination is Too Slow: The desired C-N bond formation is losing the kinetic race against β-hydride elimination.[5] • Action: Switch to a ligand that accelerates reductive elimination. The Buchwald biarylphosphine ligands are specifically designed for this purpose.[4][5] Their steric bulk favors the three-coordinate intermediate that undergoes rapid reductive elimination.[5] 2. Reaction Temperature is Too High: Higher temperatures can sometimes favor side reactions. • Action: After finding an effective catalyst system, try reducing the reaction temperature in 10 °C increments (e.g., from 100 °C to 90 °C or 80 °C) to see if the selectivity improves without sacrificing conversion rate.[2] |
| Catalyst Decomposition (Reaction turns black) | 1. Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive palladium black. • Action: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[6] Assemble your reaction under a strict inert atmosphere (argon or nitrogen), preferably in a glovebox.[6] 2. Impurities: Functional groups on the substrates or impurities in the solvent can poison the catalyst.[6] • Action: Purify all reagents before use. Use high-purity, anhydrous solvents. Passing the solvent through a column of activated alumina can remove trace water and peroxide impurities. |
Visualizing the Process
Understanding the catalytic cycle and having a logical workflow for troubleshooting are essential for success.
The Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the key steps. For a sterically hindered substrate like this compound, the rates of Oxidative Addition and Reductive Elimination are critical and heavily influenced by ligand choice.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting difficult aminations.
Recommended Starting Protocol
This protocol provides a robust starting point for the amination of this compound. All manipulations should be performed under an inert atmosphere of argon or nitrogen.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other bulky biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
This compound (Aryl Iodide)
-
Amine coupling partner
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Seal and Purge: Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Add Reagents: Under a positive pressure of argon, add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add Solvent: Add enough anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M with respect to the aryl iodide.
-
Reaction: Place the vial in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 4 and 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MilliporeSigma. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
Kappe, C. O., et al. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Kollár, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [r/chemistry]. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
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- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 4. youtube.com [youtube.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Cyclopropyl-2-fluoro-1-iodobenzene Reaction Products
Welcome to the technical support center for the purification of 4-Cyclopropyl-2-fluoro-1-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and extensive experience with halogenated aromatic compounds, this document aims to be a practical resource for overcoming common purification challenges.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Question 1: My initial purity analysis (GC-MS or ¹H NMR) shows multiple product-like peaks. What are the likely impurities?
Answer:
The presence of multiple aromatic signals in your analytical data often points to the formation of constitutional isomers during the iodination of 1-cyclopropyl-3-fluorobenzene. The directing effects of the cyclopropyl and fluoro groups can lead to the formation of not only the desired this compound but also other regioisomers.
Likely Impurities:
-
Constitutional Isomers: The most probable isomeric byproduct is 2-cyclopropyl-4-fluoro-1-iodobenzene . Other isomers are possible but are generally formed in smaller quantities.
-
Unreacted Starting Material: Incomplete iodination will result in the presence of 1-cyclopropyl-3-fluorobenzene .
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated products, such as 1,5-diiodo-2-cyclopropyl-4-fluorobenzene .
-
Byproducts from the Iodinating Agent: Depending on the iodination conditions, byproducts from the decomposition or reaction of the iodinating agent (e.g., N-iodosuccinimide, iodine monochloride) may be present.
Question 2: I'm struggling to separate the desired product from a closely-eluting impurity using flash column chromatography. What can I do?
Answer:
Separating constitutional isomers of halogenated aromatic compounds can be challenging due to their similar polarities. Here are several strategies to improve your chromatographic separation:
Strategies for Improved Chromatographic Resolution:
| Strategy | Rationale | Recommended Starting Conditions |
| Solvent System Optimization | Changing the solvent system can alter the selectivity of the separation. The choice of eluent is a critical factor in achieving good resolution. | Start with a non-polar mobile phase like a hexane/ethyl acetate or hexane/dichloromethane mixture and gradually increase the polarity. For closely eluting non-polar compounds, consider solvent systems with different selectivities, such as toluene/ethyl acetate. |
| Gradient Elution | A gradual increase in the mobile phase polarity can help to better resolve compounds with similar retention factors (Rf). | Begin with a low polarity mobile phase (e.g., 100% hexanes) and slowly introduce a more polar solvent (e.g., ethyl acetate or dichloromethane) over the course of the separation. |
| Use of High-Performance Silica | Smaller and more uniform silica gel particles provide a greater surface area, leading to more efficient separations. | For flash chromatography, use silica gel with a particle size of 40-63 µm (230-400 mesh). |
| Reverse-Phase Chromatography | If the impurities have a significantly different polarity profile, reverse-phase chromatography (e.g., C18 silica) can be effective. | A mobile phase of water/acetonitrile or water/methanol is typically used. |
| Preparative HPLC | For difficult separations of valuable material, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution. | A C18 or a phenyl-hexyl column can provide good separation of aromatic isomers.[1] |
DOT Script for Chromatography Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic separation.
Question 3: My product appears to be degrading during purification. What could be the cause and how can I prevent it?
Answer:
Degradation of this compound during purification can be a concern, particularly due to the potential sensitivity of the cyclopropyl group and the C-I bond.
Potential Causes of Degradation:
-
Acid Sensitivity: The cyclopropyl group can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures. The use of untreated silica gel, which is slightly acidic, can sometimes lead to degradation.
-
Photodecomposition: Aryl iodides can be light-sensitive and may decompose upon prolonged exposure to UV light.
-
Thermal Instability: While generally stable, prolonged heating at high temperatures during distillation can cause decomposition.
Preventative Measures:
| Measure | Explanation |
| Neutralize Silica Gel | To mitigate degradation on silica gel, you can use silica that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites. |
| Protect from Light | Conduct purification steps, especially column chromatography and storage, in vessels wrapped in aluminum foil or in a darkened fume hood. |
| Use Moderate Temperatures | When performing distillations, use the lowest possible temperature by employing a high vacuum. For recrystallization, avoid prolonged heating at the solvent's boiling point. |
| Degas Solvents | Removing dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon can help prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose purification technique for this compound?
A1: For most laboratory-scale purifications, flash column chromatography on silica gel is the most versatile and effective technique for separating the desired product from starting materials, reagents, and isomeric byproducts. It offers a good balance of resolution, speed, and scalability.
Q2: Can I use recrystallization to purify my product?
A2: Recrystallization can be a highly effective method for obtaining very pure material, provided your crude product is a solid and you can find a suitable solvent system. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. For halogenated aromatic compounds, common recrystallization solvents include hexanes, ethanol, methanol, or mixed solvent systems like ethanol/water.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q3: Is distillation a viable purification method?
A3: Vacuum distillation can be a suitable method for purifying this compound, especially for larger quantities or to remove non-volatile impurities. Given that it is a substituted iodobenzene, the boiling point is likely to be relatively high, making vacuum distillation necessary to avoid thermal decomposition.
Q4: How can I effectively remove unreacted starting material (1-cyclopropyl-3-fluorobenzene)?
A4: Unreacted 1-cyclopropyl-3-fluorobenzene is significantly less polar and has a lower boiling point than the iodinated product. Therefore, it can be effectively removed by:
-
Flash Column Chromatography: The starting material will elute much faster than the product.
-
Vacuum Distillation: The starting material will distill at a lower temperature than the product.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
Recommended Analytical Methods:
| Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and the mass-to-charge ratio of the components, which can help in identifying impurities.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | Offers a quantitative assessment of purity and can be optimized for the separation of closely related isomers.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved. |
DOT Script for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. (2014, November 3). Retrieved from [Link]
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Cyclopropyl group - Wikipedia. (n.d.). Retrieved from [Link]
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Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects | Journal of the American Chemical Society. (1973, November 1). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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What is the stability order of cyclopropane cation and cyclopentane cation? - Quora. (2018, September 2). Retrieved from [Link]
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Process for preparing mono-iodinated aromatic compound - TREA. (n.d.). Retrieved from [Link]
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Specific Solvent Issues with Iodination - Wordpress. (2025, December 17). Retrieved from [Link]
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How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). Retrieved from [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes - MDPI. (n.d.). Retrieved from [Link]
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Analysis of volatile halogen compounds in water. (n.d.). Agilent. Retrieved from [Link]
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones | Office of Justice Programs. (n.d.). Retrieved from [Link]
-
How to detect Halogenated Benzene in crude oil matrix using GC/MS? - ResearchGate. (2019, March 15). Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.). Retrieved from [Link]
-
Exploring 1-Bromo-2-Fluoro-4-Iodobenzene: Properties and Applications. (n.d.). Retrieved from [Link]
-
4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem. (n.d.). Retrieved from [Link]
-
Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - ACS Publications. (2022, November 10). Retrieved from [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]
-
Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed. (1993, October 29). Retrieved from [Link]
-
CAS No : 105931-73-5 | Product Name : 4-Bromo-2-fluoro-1-iodobenzene | Pharmaffiliates. (n.d.). Retrieved from [Link]
- US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents. (n.d.).
-
Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Optimizing reaction conditions for 4-Cyclopropyl-2-fluoro-1-iodobenzene
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Welcome to the dedicated technical support center for 4-Cyclopropyl-2-fluoro-1-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing palladium-catalyzed cross-coupling reactions involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success and enhancing the reproducibility of your results.
Compound Profile & Key Considerations
This compound is a valuable reagent in medicinal chemistry, prized for the unique conformational and electronic properties imparted by the cyclopropyl and fluoro substituents. However, these features also present specific challenges in cross-coupling reactions.
-
Steric Hindrance: The ortho-fluoro and cyclopropyl groups create a sterically demanding environment around the carbon-iodine bond. This can impede the oxidative addition step in the catalytic cycle and slow down subsequent steps.[1][2][3]
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which can accelerate the rate of oxidative addition, a key step in many cross-coupling reactions.[4] The C(sp²)-I bond is the most reactive among aryl halides (I > Br > Cl > F), making this substrate highly active.[4]
-
Cyclopropyl Group Stability: While generally robust, the strained cyclopropyl ring can be susceptible to side reactions under harsh conditions, although this is less common in standard palladium-catalyzed cross-couplings.[5]
Troubleshooting Common Cross-Coupling Reactions
This section addresses the most frequent issues encountered when using this compound in three major classes of cross-coupling reactions.
FAQ 1: My Suzuki-Miyaura coupling reaction has stalled or shows low yield. What are the likely causes and solutions?
Problem: You are attempting to couple this compound with a boronic acid or ester, but the reaction shows low conversion of the starting material, or the desired product is formed in yields below 50%.
Root Cause Analysis & Solutions:
-
Cause A: Inefficient Catalyst System. The steric hindrance of the substrate often requires a specialized ligand to facilitate the catalytic cycle.[1][2][3] Simple ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Cause B: Inadequate Base. The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of the boronic acid.
-
Solution: For sterically hindered couplings, a stronger base is often beneficial. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and anhydrous.
-
-
Cause C: Poor Reagent Quality. Moisture and oxygen are detrimental to palladium-catalyzed reactions.[7][8] Boronic acids are also prone to dehydration to form unreactive boroxines.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., Toluene, Dioxane, or THF).[4] Degas the solvent and reaction mixture thoroughly by sparging with argon or nitrogen. Use fresh, high-purity boronic acid.
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Key Citation |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Common, reliable Pd(0) and Pd(II) sources.[9] |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky ligands accelerate reductive elimination for hindered substrates.[6][10][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases effective for challenging couplings.[12] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with good solubility for reagents.[4] |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive coupling partners.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation.[7][8] |
FAQ 2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I suppress this side product?
Problem: When coupling this compound with a terminal alkyne, the primary product observed is the symmetrical di-alkyne (Glaser coupling product), with little of the desired cross-coupled product.
Root Cause Analysis & Solutions:
-
Cause A: Copper(I) Co-catalyst Issues. The Sonogashira reaction traditionally uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate.[13][14] However, oxygen contamination can oxidize Cu(I) to Cu(II), which strongly promotes the undesired homocoupling.
-
Solution 1 (Standard Conditions): Ensure rigorous exclusion of air from the reaction. Use high-purity CuI and degas all reagents and the reaction vessel thoroughly.
-
Solution 2 (Copper-Free Conditions): For sensitive substrates, omitting the copper co-catalyst can be highly effective.[14][15] This often requires a slightly higher reaction temperature or a more efficient ligand/base system to facilitate direct transmetalation to palladium.
-
-
Cause B: Inappropriate Base/Solvent Combination. An amine base (e.g., Et₃N, DIPEA) is typically required and often serves as the solvent.[13] The choice of base is critical.
-
Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) to minimize side reactions. If using a co-solvent like THF or DMF, ensure it is amine-free and anhydrous.
-
Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition (with Copper) | Recommended Condition (Copper-Free) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Pd(OAc)₂ (2 mol%) with a suitable ligand |
| Cu Co-catalyst | CuI (1-5 mol%) | None |
| Ligand | (Not always required with Pd(PPh₃)₂Cl₂) | PPh₃ (4 mol%) or Xantphos (2-4 mol%) |
| Base | Et₃N or DIPEA (can be used as solvent) | Piperidine or DBU in a solvent like THF/Toluene |
| Solvent | THF or DMF (if not using amine as solvent) | THF, Toluene, or DMF |
| Temperature | Room Temperature to 60 °C | 50-100 °C |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
FAQ 3: My Buchwald-Hartwig amination is sluggish and gives hydrodehalogenation as a major byproduct. What should I change?
Problem: The reaction between this compound and a primary or secondary amine is slow, and a significant amount of 1-cyclopropyl-3-fluorobenzene is formed.
Root Cause Analysis & Solutions:
-
Cause A: Weak Base. The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine and form the palladium-amido complex.[16][17][18] Weak bases are often ineffective.
-
Solution: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are highly effective but are also moisture-sensitive, so handle them under an inert atmosphere.[18]
-
-
Cause B: Inappropriate Ligand. As with Suzuki coupling, ligand choice is paramount. The hydrodehalogenation side product often arises from a competing pathway that is favored when the desired reductive elimination is slow.[16]
-
Cause C: Catalyst Deactivation. Trace impurities in the amine starting material can poison the palladium catalyst.[20]
-
Solution: Purify the amine immediately before use (e.g., by distillation or filtration through a plug of alumina) to remove potential catalyst poisons.[20]
-
Experimental Workflows & Visualization
General Troubleshooting Workflow for Poor Reaction Outcomes
This decision tree provides a logical path for diagnosing and solving common issues in cross-coupling reactions.
Caption: A decision tree for troubleshooting palladium cross-coupling reactions.
Baseline Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.01 equiv., 1 mol%), and SPhos (0.02 equiv., 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Heating: Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir vigorously and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. 21
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. 8
-
Cross-Coupling Reaction Guide. Sigma-Aldrich. 22
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 20
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). 1
-
Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. PMC - NIH. 23
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Fluorine Substitution Effects on the Alkyl Coupling Reaction on a Ag(111) Surface. Journal of the American Chemical Society - ACS Publications. 24
-
Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable. 4
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. 2
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. 25
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. 3
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. 26
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. 6
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate. 27
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 28
-
A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. RSC Publishing. 29
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. 30
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. 10
-
Sonogashira coupling. Wikipedia. 13
-
Buchwald–Hartwig amination. Wikipedia. 16
-
Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. PMC - NIH. 31
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. 9
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. 17
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 18
-
Sonogashira Coupling. Chemistry LibreTexts. 14
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 19
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters - ACS Publications. 32
-
Sonogashira Coupling. Organic Chemistry Portal. 15
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC - PubMed Central. 11
-
Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G. 5
-
Sonogashira Coupling Reaction. YouTube. 33
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC - NIH. 34
-
Optimization of the model Suzuki coupling reaction between iodobenzene... ResearchGate. 35
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. 36
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. 37
-
Optimization of reaction conditions for Suzuki-Miyaura cross-coupling using multihalogenated vinyl ether 1a. ResearchGate. 38
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. 39
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. 12
-
Cross-coupling reaction. Wikipedia. 40
-
Common cross coupling reactions. YouTube. 41
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- 41. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection and Troubleshooting for 4-Cyclopropyl-2-fluoro-1-iodobenzene Coupling Reactions
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 4-Cyclopropyl-2-fluoro-1-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis.
The structure of this compound presents unique challenges in cross-coupling chemistry. The bulky cyclopropyl group introduces significant steric hindrance, while the ortho-fluoro substituent creates a distinct electronic environment. The carbon-iodine bond, however, is the most reactive site for oxidative addition, making it the preferred handle for coupling reactions.[1] This guide provides structured advice to navigate these complexities and achieve efficient and reproducible couplings.
General Troubleshooting Workflow
Before diving into specific reaction types, it's essential to have a systematic approach to troubleshooting. A failed or low-yielding reaction can often be traced back to a few common culprits.[2][3] The following workflow should be your first point of reference when an experiment does not proceed as expected.
Caption: General troubleshooting workflow for cross-coupling reactions.
FAQ 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, coupling an organoboron species with an organohalide.[4][5]
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: Due to the steric hindrance from the cyclopropyl group and the electronic nature of the fluoro-substituent, a catalyst system with high activity is required. Bulky, electron-rich phosphine ligands are generally the best starting point.[6][7][8] These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[4]
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald Precatalyst | Precatalysts offer convenience and generate the active Pd(0) species more reliably than simple Pd(II) salts.[3][8] |
| Ligand | SPhos, XPhos, or RuPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands that are highly effective for coupling sterically hindered substrates.[6][9] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid/ester for transmetalation without causing side reactions.[5][10] |
| Solvent | Toluene, Dioxane, or THF (often with water) | The choice of solvent is crucial for solubility. A mixture like Dioxane/H₂O (4:1) often works well.[11] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for sterically demanding couplings.[12] |
Q2: My Suzuki reaction has stalled with starting material remaining. What are the likely causes?
A2: A stalled reaction is a common issue. Here’s how to troubleshoot:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture.[2] Ensure all reagents are dry and the reaction was assembled under a robust inert atmosphere (Argon or Nitrogen). If you used a Pd(II) source like Pd(OAc)₂, ensure its reduction to Pd(0) was efficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can mitigate this.[3]
-
Base Inefficiency: The base is critical for activating the boronic acid.[10] If you are using K₃PO₄, ensure it is finely powdered and anhydrous, as its effectiveness can depend on its physical state.[11] Sometimes, a small amount of water is necessary for anhydrous couplings with K₃PO₄ to function correctly.[11]
-
Protodeborylation: This is the cleavage of the C-B bond of your boronic acid, especially in the presence of water and base, which removes your coupling partner from the reaction. If you suspect this, you can switch to a more stable boronic ester (e.g., a pinacol ester) or use potassium organotrifluoroborates, which are more resistant to this side reaction.[13][14][15]
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling (Glaser-type side reaction) arises from the oxidative coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. Multiple freeze-pump-thaw cycles are more effective than simply bubbling with inert gas.
-
Use a Bulky Ligand: Sterically demanding ligands like XPhos or AntPhos can disfavor the formation of the intermediates that lead to homocoupling.[8][9]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner, but avoid a large excess which can drive homocoupling.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
FAQ 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds by reacting an organohalide with a terminal alkyne, co-catalyzed by palladium and copper.[16][17]
Q1: What is the best catalyst system for a Sonogashira coupling with this substrate?
A1: A standard Sonogashira system is a good starting point, but care must be taken to avoid side reactions.
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classic, reliable palladium sources for Sonogashira reactions.[18][19] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential in the traditional mechanism to form the copper acetylide, which then transmetalates to the palladium center.[17] |
| Ligand | PPh₃ (often part of the Pd source) | Triphenylphosphine is the standard ligand. If yields are low, more electron-rich phosphines can be screened. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | A liquid amine base is required, which also often serves as the solvent or co-solvent.[16] |
| Solvent | Et₃N, THF, or DMF | Anhydrous conditions are typically required.[16] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild conditions.[19] |
Q2: My Sonogashira reaction is failing, and I see a lot of alkyne dimerization. What is happening?
A2: The primary side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling). This is highly favored by the presence of oxygen.
-
Strictly Anaerobic Conditions: This is the most critical factor. Your amine base and solvents must be rigorously degassed and the reaction must be run under a positive pressure of an inert gas.
-
Minimize CuI Loading: Use the minimum amount of CuI necessary (typically 1-5 mol%). Excess copper will accelerate Glaser coupling.
-
Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira protocols are an excellent alternative. These reactions typically require a stronger base (like Cs₂CO₃ or K₃PO₄) and a palladium catalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos) to facilitate the direct palladation of the alkyne.[17]
FAQ 3: Heck Coupling
The Heck reaction forms a C-C bond between an organohalide and an alkene.[1] Given the steric bulk of this compound, this reaction can be challenging.
Q1: What are the key considerations for a successful Heck coupling with this substrate?
A1: The Heck reaction is sensitive to steric hindrance, making catalyst and ligand choice paramount.
-
Catalyst System: Palladacycle catalysts (e.g., the Herrmann-Beller catalyst) or systems generating a coordinatively unsaturated palladium species are often effective.[20] Using bulky, electron-rich phosphine ligands can also be beneficial.
-
Base: A hindered organic base like triethylamine or a weaker inorganic base like NaOAc or Ag₂CO₃ is typically used. The choice of base can influence the reaction rate and selectivity.[20]
-
Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve yields, especially in polar solvents.
-
Regioselectivity: For unsymmetrical alkenes, arylation typically occurs at the less substituted carbon due to steric factors.[20]
Understanding the Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar series of fundamental steps. Understanding this cycle is key to rational troubleshooting.[4][12][21]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.
References
-
Francke, R., & Schille, B. (2018). Electrochemical Arylation Reaction. Chemical Reviews, 118(9), 4631–4701. [Link]
-
Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Journal of Organic Chemistry, 79(11), 4793–4798. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Correa, A., & Martin, R. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 48(35), 6201–6205. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 5947–5950. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Image]. Retrieved from [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(4), 321–347. [Link]
-
Kumar, A., & Kumar, V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 584. [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Kwong, F. Y., Chan, K. S., & Chow, W. H. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(9), 3573–3576. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]
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Technical Support Center: 4-Cyclopropyl-2-fluoro-1-iodobenzene in Cross-Coupling Reactions
Welcome to the technical support center for 4-Cyclopropyl-2-fluoro-1-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile building block. The unique combination of a cyclopropyl group, a fluorine atom, and an iodine atom on the benzene ring presents specific opportunities and challenges in common cross-coupling reactions. This guide will equip you with the knowledge to navigate these nuances and achieve optimal results in your synthetic endeavors.
General Considerations & FAQs
This section addresses overarching questions about the handling, stability, and general reactivity of this compound.
Q1: How should I store and handle this compound?
A1: Like many aryl iodides, this compound can be sensitive to light and heat, which may cause gradual decomposition and discoloration due to the formation of elemental iodine. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and refrigerated at 4°C. For short-term use, storing it in a desiccator at room temperature away from direct light is acceptable.
Q2: What are the expected electronic and steric effects of the substituents on the reactivity of this compound?
A2: The substituents on the aromatic ring each play a distinct role in influencing the reactivity of the molecule:
-
Iodine: As a leaving group, iodine is highly reactive in palladium-catalyzed cross-coupling reactions, generally leading to faster oxidative addition compared to bromides or chlorides.[1]
-
Fluorine (ortho): The ortho-fluoro group is electron-withdrawing via the inductive effect, which can increase the electrophilicity of the carbon bearing the iodine, potentially accelerating the oxidative addition step. However, it also introduces steric hindrance around the reaction center, which can counteract this electronic activation.[2]
-
Cyclopropyl (para): The cyclopropyl group is known to be a weak π-electron donor, capable of donating electron density to the aromatic ring through conjugation.[3] This electron-donating nature can sometimes slow down the oxidative addition step, which is favored by electron-deficient aryl halides.
The interplay of these effects makes predicting the exact reactivity challenging and highlights the importance of careful reaction optimization.
Q3: Is the cyclopropyl group stable under typical cross-coupling conditions?
A3: The cyclopropyl group is generally stable under the conditions used for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, under certain harsh conditions or with specific catalysts, C-C bond cleavage of the cyclopropane ring can occur, although this is not a common side reaction in standard cross-coupling protocols.[4]
Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, issues can arise, particularly with sterically hindered or electronically complex substrates like this compound.
Issue 1: Low to No Conversion of this compound
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The combination of the electron-donating cyclopropyl group and the steric hindrance from the ortho-fluoro substituent may impede the oxidative addition of the aryl iodide to the Pd(0) catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition of challenging aryl halides.[5]
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the reagents or solvents, or by exposure to oxygen.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.
-
-
Poor Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid/ester to the palladium center, can be slow.
-
Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The addition of water as a co-solvent (e.g., in a 4:1 dioxane:water mixture) can also facilitate this step.[6]
-
Issue 2: Formation of Side Products
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.
-
Solution: Thoroughly degas all solvents and reagents. Using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily forms Pd(0) can minimize homocoupling.
-
-
Protodeborylation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Cause: This is more common with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions, particularly with prolonged reaction times at elevated temperatures.
-
Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the reaction is monitored and stopped once the starting material is consumed.
-
-
Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom, leading to the formation of 1-cyclopropyl-3-fluorobenzene.
-
Cause: This can be caused by the presence of a hydride source in the reaction mixture, which can arise from the solvent, base, or impurities.
-
Solution: Use high-purity, anhydrous solvents and bases. The choice of ligand can also influence the extent of dehalogenation.
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation |
| Aryl Halide | This compound (1.0 eq) |
| Boronic Acid/Ester | 1.2 - 1.5 eq |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq relative to Pd) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-110 °C |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. The reactivity of this compound in this reaction is influenced by both the amine coupling partner and the reaction conditions.
Issue 1: Low to No Conversion
Possible Causes & Solutions:
-
Inappropriate Ligand Choice: The steric hindrance of the ortho-fluoro group and the electronic nature of the amine require a carefully selected ligand.
-
Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. For challenging couplings, consider highly active, specialized ligands like tBuBrettPhos.[7]
-
-
Base Incompatibility: The choice of base is critical and can depend on the pKa of the amine and the stability of other functional groups.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring higher temperatures and longer reaction times.[8]
-
-
Inhibitory Effect of Iodide: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations due to the inhibitory effect of the iodide formed during the reaction, which can precipitate the palladium catalyst.[9]
-
Solution: Changing the solvent to one in which the iodide byproduct is less soluble, such as toluene, can improve reaction efficiency.
-
Issue 2: Formation of Side Products
-
Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene (1-cyclopropyl-3-fluorobenzene).
-
Cause: This can occur via β-hydride elimination, especially with primary amines.[10]
-
Solution: The choice of ligand is crucial to favor reductive elimination over β-hydride elimination. Bidentate ligands were initially developed to suppress this side reaction, and modern bulky monophosphine ligands are also designed to minimize it.
-
-
Homocoupling: Dimerization of the aryl halide or the amine can occur.
-
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation |
| Aryl Halide | This compound (1.0 eq) |
| Amine | 1.2 eq |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) |
| Base | NaOtBu (1.4 eq) or K₂CO₃ (2.0 eq) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Guide for Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, which is crucial for the synthesis of many complex molecules.
Issue 1: Low to No Conversion
Possible Causes & Solutions:
-
Catalyst System Inactivity: Both the palladium catalyst and the copper(I) co-catalyst must be active.
-
Solution: Use a reliable palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a fresh source of CuI. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalysts.
-
-
Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the bulky palladium-alkyne complex.
-
Solution: Using a less sterically demanding phosphine ligand or even a ligandless system with a palladium source like PdCl₂ in the presence of an amine base can be effective. For very challenging couplings, bulky, electron-rich ligands may still be necessary to promote the catalytic cycle.[11]
-
-
Inappropriate Base: The base plays a crucial role in deprotonating the terminal alkyne.
-
Solution: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well. For less reactive substrates, a stronger base may be required.
-
Issue 2: Formation of Side Products
-
Glaser Coupling (Alkyne Homocoupling): The terminal alkyne couples with itself to form a diyne.
-
Cause: This is the most common side reaction in Sonogashira couplings and is promoted by the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II).
-
Solution: Rigorous exclusion of oxygen is paramount. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
-
Dehalogenation: The aryl iodide is reduced to the corresponding arene.
-
Cause: Similar to other cross-coupling reactions, this can be caused by hydride impurities.
-
Solution: Use anhydrous solvents and high-purity reagents.
-
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation |
| Aryl Halide | This compound (1.0 eq) |
| Terminal Alkyne | 1.2 - 1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) |
| Copper(I) Source | CuI (1-5 mol%) |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Temperature | Room Temperature to 80 °C |
Troubleshooting Logic for Sonogashira Coupling
Caption: Troubleshooting logic for Sonogashira coupling.
Purification of Cyclopropyl-Containing Products
Q4: Are there any specific challenges in purifying the products of these reactions?
A4: The cyclopropyl group can sometimes lead to purification challenges due to the similar polarity of the desired product and certain byproducts.
-
Chromatography: Standard silica gel chromatography is generally effective. A gradual gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is recommended.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining high-purity material.
-
Distillation: For thermally stable, liquid products, vacuum distillation can be a viable purification technique, especially on a larger scale.
By understanding the specific reactivity of this compound and anticipating potential challenges, researchers can effectively troubleshoot and optimize their cross-coupling reactions to achieve high yields of the desired products.
References
-
The effect of steric bulk in Sonogashira coupling reactions. (2025). ResearchGate. Retrieved from [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange. Retrieved from [Link]
- [Reference for Sonogashira coupling of sterically hindered substr
- [Reference for Sonogashira-substitution-elimination cascade - not found in provided results]
- [Reference for Sonogashira-substitution-elimination cascade with different iodobenzenes - not found in provided results]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025). ResearchGate. Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. Retrieved from [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
- [Reference for general palladium-catalyzed cross coupling of cyclopropenyl esters - not found in provided results]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. (2025). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. (2015). Chemical Communications. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (2008). The Journal of Organic Chemistry. Retrieved from [Link]
- [Reference for Transmission of Electronic Effects by the Cyclopropane Ring - not found in provided results]
-
Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. (2014). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (1999). Tetrahedron Letters. Retrieved from [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactivity of electrophilic cyclopropanes. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (2008). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). Organic Chemistry Portal. Retrieved from [Link]
-
The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. (2016). Organic Letters. Retrieved from [Link]
- [Reference for TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING - not found in provided results]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules. Retrieved from [Link]
- [Reference for purification of biaryl peptides - not found in provided results]
-
Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
- [Reference for Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters - not found in provided results]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. (2015). Chemical Science. Retrieved from [Link]
-
Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. (2024). Organic Letters. Retrieved from [Link]
- [Reference for Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents - not found in provided results]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2021). Chemical Reviews. Retrieved from [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... (2020). ResearchGate. Retrieved from [Link]
-
4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. (2013). Molecules. Retrieved from [Link]
-
(PDF) 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. (2013). ResearchGate. Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. Retrieved from [Link]
Sources
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- 4. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Removal of impurities from 4-Cyclopropyl-2-fluoro-1-iodobenzene synthesis
An essential precursor in medicinal chemistry and materials science, 4-Cyclopropyl-2-fluoro-1-iodobenzene is a valuable synthetic intermediate. However, its synthesis is often plagued by challenges related to impurity formation, which can significantly impact the yield, purity, and success of subsequent reactions. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and effectively removing impurities during the synthesis of this key compound.
The most common route to this compound is through the electrophilic iodination of 1-cyclopropyl-3-fluorobenzene. The directing effects of the cyclopropyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups are not perfectly aligned, leading to the formation of regioisomers, which are often the most challenging impurities to remove.
Common Impurities Encountered:
-
Unreacted Starting Material: 1-cyclopropyl-3-fluorobenzene.
-
Regioisomers: Primarily 2-cyclopropyl-4-fluoro-1-iodobenzene, where iodination occurs at the position ortho to the cyclopropyl group and para to the fluoro group.
-
Di-iodinated Species: 4-Cyclopropyl-2-fluoro-1,3-diiodobenzene can form if the reaction conditions are too harsh or if an excess of the iodinating agent is used.
-
Residual Reagents: Unreacted iodine (I₂) or other iodinating agents and catalysts.
Stability issues of 4-Cyclopropyl-2-fluoro-1-iodobenzene under reaction conditions
Technical Support Center: 4-Cyclopropyl-2-fluoro-1-iodobenzene
Welcome to the technical support guide for this compound. As a uniquely functionalized aryl halide, this reagent is a valuable building block in medicinal chemistry and materials science. However, its distinct combination of a strained cyclopropyl ring, an electron-withdrawing fluorine atom, and a reactive C-I bond necessitates a nuanced understanding of its stability under various reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges, ensuring successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes related to the stability of this compound and provides actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low yields and significant amounts of a de-iodinated byproduct (1-cyclopropyl-3-fluorobenzene). What is the likely cause?
A1: This is a classic sign of premature proto-deiodination, a common side reaction in Suzuki-Miyaura couplings.[1] Several factors related to the substrate and reaction conditions can favor this pathway over the desired cross-coupling:
-
Diagnosis & Causality:
-
Inefficient Catalytic Cycle: The palladium catalyst must proceed through oxidative addition, transmetalation, and reductive elimination.[2] If transmetalation with the boronic acid/ester is slow, the intermediate Ar-Pd(II)-I species can be susceptible to side reactions. The ortho-fluoro substituent can influence the electronic properties of the palladium center, potentially affecting these rates.
-
Source of Protons: The "proton" for deiodination can come from trace water in the solvent, the boronic acid itself (which can undergo protodeboronation), or even the solvent (e.g., alcohols).[1]
-
Ligand Choice: The phosphine ligand is critical. Ligands that are too bulky may hinder the approach of the boronic acid for transmetalation, while ligands that are not electron-rich enough may not sufficiently stabilize the Pd(0) state, leading to catalyst decomposition.
-
-
Troubleshooting & Solutions:
-
Optimize the Base and Solvent System: Ensure your solvent is rigorously anhydrous. While a small amount of water is often beneficial for Suzuki couplings, excess water can promote proto-deiodination.[3] Using a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can sometimes be more effective than Na₂CO₃ or K₂CO₃.[1]
-
Re-evaluate Your Ligand/Catalyst System: For challenging substrates, consider using more advanced catalyst systems. Air-stable Buchwald precatalysts (e.g., XPhos Pd G3) are often more efficient and reliable than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4] Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are specifically designed to promote efficient oxidative addition and reductive elimination while preventing β-hydride elimination.[1]
-
Use a Boronate Ester: Pinacol boronate esters (B(pin)) are often more stable and less prone to protodeboronation than their corresponding boronic acids. This reduces a potential source of protons and can lead to cleaner reactions.
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Catalyst | Pd(PPh₃)₄ or in situ Pd(OAc)₂/PPh₃ | Use a Buchwald precatalyst (e.g., XPhos Pd G3) | More stable, efficient, and promotes faster catalytic turnover, outcompeting the deiodination pathway. |
| Base | Weak bases (e.g., NaHCO₃), aqueous solutions | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases that effectively facilitate the transmetalation step. |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester (Bpin) | More stable to protodeboronation, reducing a key side reaction. |
| Solvent | Wet or protic solvents | Rigorously dried 1,4-dioxane, CPME, or toluene | Minimizes the primary source of protons for the undesired proto-deiodination.[1] |
Q2: I am attempting to form a Grignard or organolithium reagent via metal-halogen exchange, but the reaction mixture turns dark, and I get a complex mixture of products upon quenching.
A2: The formation of organometallic reagents from aryl iodides is highly sensitive to reaction conditions, and the substituents on this compound introduce specific challenges.
-
Diagnosis & Causality:
-
Grignard Reagent Instability: While the cyclopropyl group itself is generally stable under Grignard formation conditions, the presence of the ortho-fluoro substituent can be problematic.[5] It can potentially lead to the formation of a benzyne intermediate via elimination of magnesium fluorohalide, especially upon warming. This highly reactive benzyne would then polymerize or react indiscriminately, leading to the dark, complex mixture.
-
Wurtz-Type Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl iodide, leading to a symmetrical biaryl byproduct.[5] This is often exacerbated by high local concentrations of the aryl iodide or elevated temperatures.
-
Radical Pathways: The reaction of magnesium with aryl halides can involve single-electron transfer (SET) pathways, generating aryl radicals. While cyclopropyl groups are relatively stable, radical intermediates can sometimes trigger side reactions.[6]
-
-
Troubleshooting & Solutions:
-
Activate the Magnesium: The passivating MgO layer on magnesium turnings is a common cause of initiation failure, which can lead to the overuse of heat and subsequent side reactions.[5] Activate the magnesium in situ with a small crystal of iodine or 1,2-dibromoethane before adding the aryl iodide.
-
Control the Addition: Add the this compound solution slowly to the activated magnesium suspension. This maintains a low concentration of the starting material and minimizes Wurtz coupling.
-
Use a Knochel-Hauser Base (for lithiation): For sensitive substrates, direct metal-halogen exchange with n-BuLi or t-BuLi can be messy. A more reliable method is often magnesiation or zincation using a Hauser base like TMPMgCl·LiCl (Turbo-Grignard). This proceeds under milder conditions and tolerates more functional groups.
-
Experimental Workflow: Troubleshooting Grignard Formation
Below is a DOT script visualizing a decision-making workflow for troubleshooting the formation of the Grignard reagent.
Caption: Troubleshooting flowchart for Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage and handling conditions for this compound?
A3: Like many aryl iodides, this compound is sensitive to light and should be stored accordingly.[7][8][9]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[7][10] Store it away from light, preferably in an amber bottle or in a dark cabinet, to prevent photochemical decomposition which can cleave the C-I bond and generate radical species.[9][11]
-
Handling: Avoid all personal contact, including inhalation of vapors.[10][11] Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] It is incompatible with strong oxidizing agents and may react violently with magnesium under certain conditions if not properly controlled.[11]
Q4: Is the cyclopropyl ring stable to the reaction conditions?
A4: The cyclopropyl group is a strained ring system, but it is remarkably stable under many common synthetic conditions, including the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions.[12]
-
Conditions to Avoid: The primary threat to the cyclopropyl ring is strong acidic conditions.[13] Electrophilic attack by a proton can lead to ring-opening. Therefore, reactions requiring strong acids (e.g., Friedel-Crafts, certain nitrations) should be approached with caution or avoided altogether.
-
Stability in Cross-Coupling: In Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, the cyclopropyl group is generally considered an inert spectator and will not interfere with the catalytic cycle.[14]
Q5: Can the ortho-fluoro substituent cause any unexpected reactivity?
A5: Yes, the ortho-fluoro group is not merely a passive substituent. Its strong electron-withdrawing nature and position can significantly influence reactivity.
-
Electronic Effects: It makes the ipso-carbon more electron-deficient, which can facilitate the initial oxidative addition of Pd(0) into the C-I bond, a key step in many cross-coupling reactions.
-
Steric Effects: While small, the fluorine atom can exert some steric hindrance, which may influence the choice of phosphine ligand required for optimal catalytic activity.
-
Benzyne Formation: As mentioned in Q2, under strongly basic conditions (e.g., with organolithium reagents or sodium amide) and/or elevated temperatures, elimination of HF (or its equivalent) can occur to form a reactive cyclopropyl-benzyne intermediate.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the proto-deiodination side reaction and maximize the yield of the desired biaryl product.
1. Reagent Preparation & Degassing: a. In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq). b. Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). c. Seal the flask with a rubber septum. d. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. e. Via syringe, add anhydrous solvent (e.g., 1,4-dioxane or CPME, to a concentration of 0.1 M). The solvent must be thoroughly sparged with inert gas for at least 30 minutes prior to use.
2. Reaction Execution: a. Lower the flask into an oil bath preheated to 80-100 °C. b. Stir the reaction vigorously. c. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
3. Workup and Purification: a. Once the reaction is complete (as judged by the consumption of the starting aryl iodide), cool the mixture to room temperature. . Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle & Side Reaction
The following DOT script illustrates the desired catalytic cycle versus the competing proto-deiodination pathway.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
References
-
Rubin, M., & Gevorgyan, V. (2004). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 69(15), 5148–5154. [Link]
-
National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
Quora. (2018). What is the stability order of cyclopropane cation and cyclopentane cation?. [Link]
-
de Boer, T. J., & de Jong, J. (1998). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 64(4), 1301–1305. [Link]
-
Gevorgyan, V., & Rubin, M. (2004). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 69(15), 5148-5154. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(20), 8142–8149. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]
-
Gomes, R., Parola, A. J., Lima, J. C., & Pina, F. (2006). Solvent Effects on the Thermal and Photochemical Reactions of 4′‐Iodo‐8‐methoxyflavylium and Their Consequences on the Coloring Phenomena Caused by Anthocyanins in Plants. Chemistry – A European Journal, 12(30), 7906–7912. [Link]
-
Audet, F., Donnard, M., Panossian, A., & Leroux, F. R. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis. [Link]
-
Audet, F., Donnard, M., Panossian, A., & Leroux, F. R. (2025). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. ResearchGate. [Link]
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623–652. [Link]
-
Zentel, R., & Rix, L. (2019). Influences of Ortho-Fluoroazobenzenes on Liquid Crystalline Phase Stability and 2D (Planar) Actuation Properties of Liquid Crystalline Elastomers. ResearchGate. [Link]
-
Gaunt, M. J., & Smith, M. D. (2025). A photochemical strategy for aromatic nitrogen ortho-isomerization. Chemical Science. [Link]
-
O'Duill, M. L., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry, 20, 1159–1168. [Link]
-
Greener, A., Argent, S. P., Clarke, C., & O'Duill, M. L. (2024). Structure and thermal stability of phosphorus-iodonium ylids. ChemRxiv. [Link]
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- 4. reddit.com [reddit.com]
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- 7. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Monitoring of Reactions with 4-Cyclopropyl-2-fluoro-1-iodobenzene
Welcome to the technical support center for analytical methods involving 4-Cyclopropyl-2-fluoro-1-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to ensure your experiments are both successful and accurately monitored.
Introduction: The Analytical Challenge
This compound is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] Its reactivity is primarily dictated by the carbon-iodine bond, which is significantly more susceptible to oxidative addition than a C-F bond.[2] Effective reaction monitoring is crucial for optimizing yield, minimizing impurity formation, and understanding reaction kinetics. This guide provides troubleshooting protocols for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Principles of Reaction Monitoring
A successful analytical monitoring strategy begins with a clear workflow. The goal is to obtain representative, reproducible data that accurately reflects the state of the reaction mixture over time.
Caption: General workflow for monitoring a chemical reaction.
Section 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for monitoring cross-coupling reactions due to its robustness, wide applicability, and ease of quantification.
Frequently Asked Questions & Troubleshooting
Q1: I'm not getting good separation between my starting material (this compound) and my product. What should I do?
A1: This is a common issue, especially if the product has a similar polarity to the starting material.
-
Adjust Mobile Phase Composition: The most effective first step is to alter the solvent strength.
-
Increase Aqueous Component: If using a typical reverse-phase C18 column with Acetonitrile (ACN) and Water, increase the percentage of water (e.g., from 20% to 30%). This will increase retention times and often improve the separation of non-polar compounds.
-
Change Organic Modifier: Switch from ACN to Methanol (MeOH) or vice-versa. Methanol is more polar and has a different selectivity, which can significantly alter the elution order and resolution.
-
-
Introduce an Additive: Adding a small amount (0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase can sharpen peaks, especially for basic compounds (like amine products in a Buchwald-Hartwig reaction), and improve resolution.[3]
-
Use a Different Stationary Phase: If mobile phase optimization fails, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative pi-pi and dipole-dipole interactions, which are highly effective for separating aromatic compounds.
Q2: My reaction seems to have stalled at ~50% conversion, but my catalyst should be active. How can I be sure the HPLC data is accurate?
A2: First, verify the data's integrity before troubleshooting the chemistry.
-
Check for Co-elution: A common pitfall is an impurity or byproduct co-eluting with your starting material or product peak. Run a sample on a UPLC-MS system if available. The mass spectrometer can deconvolute the peaks and confirm their identity.[4][5]
-
Response Factor Calculation: Ensure you are not just comparing peak areas directly. The UV response of your product may be very different from your starting material. Prepare calibration curves for both the starting material and an isolated standard of the product to determine their respective response factors at the chosen wavelength (e.g., 254 nm).[6]
-
Injection Volume Linearity: Inject varying volumes (e.g., 2 µL, 5 µL, 10 µL) of the same sample. The peak areas should increase linearly. If not, your sample may be too concentrated, leading to detector saturation. Dilute and re-inject.
Q3: I see a new, significant peak in my chromatogram that isn't the starting material or the desired product. What could it be?
A3: Unidentified peaks are common and usually arise from side reactions. Based on the typical reactivity of aryl iodides in cross-coupling, consider these possibilities:
-
Homocoupling of Boronic Acid (Suzuki): In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often favored by high temperatures or the presence of oxygen.
-
Dehalogenation (Hydrodeiodination): The starting material can be reduced, replacing the iodine with a hydrogen atom to form 1-cyclopropyl-3-fluorobenzene. This is often a result of catalyst decomposition or protic impurities.
-
Protodeborylation (Suzuki): The boronic acid can be cleaved by water or other protic sources, returning the corresponding arene.
-
Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne is a common side reaction, especially if the reaction is not kept under a strict inert atmosphere.[7]
To identify the peak, collect the fraction via preparative HPLC and analyze it by MS and NMR.
Protocol: HPLC-UV Method for a Suzuki Coupling
This protocol provides a starting point for monitoring the reaction of this compound with an arylboronic acid.
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC with UV Detector | Widely available and sufficient for routine monitoring. |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent general-purpose column for reverse-phase chromatography.[6][8] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape. ACN is a common, effective organic modifier. |
| Gradient | 70% A to 10% A over 10 min | A gradient is recommended to ensure elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 254 nm | Most aromatic compounds have strong absorbance at this wavelength.[3][6] |
| Injection Vol. | 5 µL | A small volume prevents column and detector overload. |
Step-by-Step Procedure:
-
Prepare Mobile Phase: Prepare fresh solutions of mobile phase A and B. Filter and degas them before use.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: At a given time point, withdraw ~20 µL of the reaction mixture. Immediately quench it in 1 mL of ACN. Vortex, then filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis: Identify peaks based on the retention times of authentic standards of the starting material and product (if available). Integrate the peak areas to determine the relative percentages and calculate the percent conversion.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring reactions with relatively volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectra for structural confirmation.
Frequently Asked Questions & Troubleshooting
Q1: I'm not seeing my product peak in the GC-MS chromatogram, even though TLC and NMR suggest it's there. Why?
A1: This typically points to an issue with the compound's properties or the GC method itself.
-
Thermal Instability: Your product might be degrading at the high temperatures of the GC inlet or column. Try lowering the inlet temperature by 20-30 °C increments.
-
Low Volatility: If your product has a high molecular weight or contains polar functional groups (e.g., from a coupling with a complex amine or alcohol), it may not be volatile enough to pass through the GC column. In this case, HPLC is a more suitable technique.
-
Derivatization: For products with polar groups like -OH or -NH2, derivatization (e.g., silylation with BSTFA) can increase volatility and thermal stability, allowing for successful GC analysis.
Q2: My mass spectrum for the product peak is weak or uninformative. How can I get better data?
A2: Optimizing ionization and data acquisition can help.
-
Check Ionization Mode: Electron Ionization (EI) is standard and provides excellent fragmentation for library matching. However, if the molecular ion is weak or absent, consider using Chemical Ionization (CI). CI is a "softer" ionization technique that often preserves the molecular ion, making it easier to confirm the product's mass.
-
Run in SCAN vs. SIM Mode: For initial identification, run in full SCAN mode to see all fragments. For quantifying a known product in a complex mixture, switch to Selected Ion Monitoring (SIM) mode. SIM is more sensitive because the detector focuses only on a few specific m/z values corresponding to your product.
Protocol: GC-MS Method for a Sonogashira Coupling
This method is suitable for monitoring the reaction of this compound with a terminal alkyne like phenylacetylene.[4]
| Parameter | Condition | Rationale |
| Instrument | GC system with a Mass Spectrometer | Provides both quantitative and qualitative data. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose choice. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading from a concentrated reaction mixture. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of starting materials and products. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful quantitative tool that provides detailed structural information without the need for chromatographic separation.[9] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly valuable.
Frequently Asked Questions & Troubleshooting
Q1: How can I use NMR to get quantitative data on my reaction's progress?
A1: Quantitative NMR (qNMR) is highly accurate. The key is to use a suitable internal standard.
-
Choose an Internal Standard: The standard must be inert to the reaction conditions, soluble in your NMR solvent, and have a simple spectrum with at least one peak that is well-resolved from all other signals in the mixture. For ¹H NMR, common standards include 1,3,5-trimethoxybenzene or dimethyl sulfone. For ¹⁹F NMR, trifluorotoluene is an excellent choice.
-
Prepare the Sample: Add a precisely weighed amount of the internal standard to a precisely weighed aliquot of the crude reaction mixture. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
Acquire the Spectrum: Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1 relaxation time) for full relaxation of all nuclei. This is critical for accurate integration.
-
Calculate Conversion: Compare the integral of a known proton signal from your product to the integral of a known proton signal from the internal standard. The ratio of (moles of product) / (moles of standard) can be calculated, allowing you to determine the reaction yield.
Q2: My ¹H NMR spectrum is too complex to interpret due to overlapping signals. What are my options?
A2: This is where the fluorine atom becomes a major advantage.
-
Switch to ¹⁹F NMR: Since the starting material contains a fluorine atom and many cross-coupling partners do not, ¹⁹F NMR provides a very clean window to monitor the reaction.[9] You will see a signal for the starting material (this compound) and a new, chemically shifted signal for the fluorinated product. The disappearance of the starting material signal and the appearance of the product signal can be integrated to directly determine the percent conversion without interference from proton signals.[9]
-
2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can help resolve overlapping signals and confirm the structure of your product and any major byproducts.
Caption: Troubleshooting decision tree for low product yield.
References
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ProQuest. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]
-
University of Göttingen. Supporting Information Aqueous Cross Coupling: Highly efficient Suzuki Reactions of N-Heteroaryl Halides and N-Heteroarylboronic. [Link]
-
ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]
-
Asian Publication Corporation. HPLC Determination of Four Derivatives of Benzene. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
-
Wiley Online Library. Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]
Sources
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- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
Validation & Comparative
The Strategic Advantage of 4-Cyclopropyl-2-fluoro-1-iodobenzene in the Synthesis of Advanced Drug Analogues: A Comparative Guide
For Immediate Release to the Drug Discovery and Development Community
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. The 4-cyclopropyl-2-fluorophenyl moiety is a privileged scaffold in numerous contemporary pharmaceutical agents, prized for its ability to confer favorable metabolic stability, enhanced potency, and modulated physicochemical properties. This guide provides a comprehensive analysis of the efficacy of 4-cyclopropyl-2-fluoro-1-iodobenzene as a key intermediate for introducing this valuable structural motif, comparing its performance in pivotal cross-coupling reactions against common alternatives.
The Rising Prominence of the 4-Cyclopropyl-2-fluorophenyl Moiety
The unique combination of a cyclopropyl ring and a fluorine atom on a phenyl core offers a compelling set of advantages for drug designers. The cyclopropyl group, a small, rigid carbocycle, often serves as a metabolically stable bioisostere for larger or more flexible groups, potentially improving oral bioavailability and reducing off-target effects. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pKa, lipophilicity, and binding interactions through the formation of hydrogen bonds and dipole-dipole interactions. This strategic combination has led to the incorporation of the 4-cyclopropyl-2-fluorophenyl group into a variety of therapeutic candidates.
This compound: A Superior Handle for Molecular Elaboration
The introduction of the 4-cyclopropyl-2-fluorophenyl moiety into a target molecule is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of the leaving group on the benzene ring is a crucial parameter influencing reaction kinetics and overall yield. While bromo- and even chloro-analogs are often considered for cost-effectiveness, the iodo-substituted variant, This compound , consistently demonstrates superior reactivity in a range of essential synthetic transformations.
The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2] This inherent reactivity advantage often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, all of which are highly desirable in a drug development setting.
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear and objective comparison, this guide will analyze the performance of this compound in three of the most widely utilized cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug classes.[3]
General Reactivity Trend: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl[4]
While direct comparative studies with this compound are not extensively documented in single publications, the established reactivity trend of aryl halides in Suzuki reactions strongly supports its superior performance over its bromo- and chloro-counterparts.[1][2] The use of an aryl iodide allows for efficient coupling with a wide range of aryl and heteroaryl boronic acids and esters under milder conditions.
Alternative Approach: 4-Cyclopropyl-2-fluorophenylboronic Acid
An alternative strategy involves the use of 4-cyclopropyl-2-fluorophenylboronic acid as the nucleophilic partner in a Suzuki coupling with an aryl or heteroaryl halide. This approach can be highly effective, particularly when a diverse range of aryl halides is readily available.[5][6] However, the synthesis of the boronic acid itself adds a step to the overall sequence. Furthermore, the stability and reactivity of boronic acids can be a concern, with some being prone to protodeboronation.[7]
Comparative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Typical) | Conditions (Typical) | Yield (Expected) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-100 °C | Good to Excellent | [8] |
| 4-Cyclopropyl-2-fluoro-1-bromobenzene | Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 100-120 °C | Moderate to Good | [8] |
| Aryl Halide | 4-Cyclopropyl-2-fluorophenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | Good to Excellent | [7] |
Note: The data presented is representative and compiled from general knowledge of Suzuki-Miyaura reactions. Direct, side-by-side comparative studies under identical conditions are limited in the literature.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates in drug discovery and materials science.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10]
Reactivity and Selectivity: The reactivity of aryl halides in the Sonogashira coupling follows the same trend as in the Suzuki reaction: I > Br > Cl.[10] The high reactivity of this compound allows for coupling with a broad range of terminal alkynes under mild conditions, often at room temperature.[9] This is a significant advantage over aryl bromides, which typically require elevated temperatures.
Comparative Data Summary: Sonogashira Coupling
| Aryl Halide | Alkyne Partner | Catalyst System (Typical) | Conditions (Typical) | Yield (Expected) | Reference |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or DMF, RT to 50 °C | Good to Excellent | [11][12] |
| 4-Cyclopropyl-2-fluoro-1-bromobenzene | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF or Dioxane, 80-100 °C | Moderate to Good | [3] |
Note: The data presented is representative and compiled from general knowledge of Sonogashira reactions. Direct, side-by-side comparative studies under identical conditions are limited in the literature.
Logical Relationship: Halide Reactivity in Sonogashira Coupling
Caption: Reactivity hierarchy of aryl halides in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[13][14] This palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides and a wide variety of primary and secondary amines.[13]
The Iodide Advantage: As with other palladium-catalyzed cross-coupling reactions, aryl iodides are generally more reactive than their bromo and chloro counterparts in Buchwald-Hartwig amination.[13] The use of this compound can lead to higher yields and allow for the coupling of less nucleophilic amines under more moderate conditions.
Comparative Data Summary: Buchwald-Hartwig Amination
| Aryl Halide | Amine Partner | Catalyst System (Typical) | Conditions (Typical) | Yield (Expected) | Reference |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene or Dioxane, 80-110 °C | Good to Excellent | [15][16] |
| 4-Cyclopropyl-2-fluoro-1-bromobenzene | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene or Dioxane, 100-120 °C | Moderate to Good | [16] |
Note: The data presented is representative and compiled from general knowledge of Buchwald-Hartwig amination reactions. Direct, side-by-side comparative studies under identical conditions are limited in the literature.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion: A Clear Choice for Efficiency and Versatility
The evidence strongly supports the superior efficacy of This compound in the synthesis of drug analogues compared to its bromo- and chloro-substituted counterparts. Its enhanced reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for milder reaction conditions, broader substrate scope, and often higher yields. While the alternative strategy of using 4-cyclopropyl-2-fluorophenylboronic acid is a viable option, the direct use of the aryl iodide offers a more convergent and often more efficient synthetic route. For researchers, scientists, and drug development professionals seeking to rapidly and reliably synthesize novel compounds containing the valuable 4-cyclopropyl-2-fluorophenyl moiety, this compound represents a strategically advantageous and highly effective building block.
References
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. (2018, May 23). Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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The Sonogashira Coupling. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]
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The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved January 19, 2026, from [Link]
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Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH. (2023, April 24). Retrieved January 19, 2026, from [Link]
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Suzuki coupling of aryl halides with aryl boronic acid catalyzed by PdNPs biohybrids a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 19, 2026, from [Link]
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Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
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Spectroscopic analysis to confirm the structure of 4-Cyclopropyl-2-fluoro-1-iodobenzene derivatives
The structural confirmation of key pharmaceutical intermediates like this compound derivatives is a critical, non-negotiable step in drug development. A slapdash approach can have cascading negative consequences on a research program. By employing a logical, multi-spectroscopic workflow—beginning with foundational MS and IR analyses and culminating in a detailed, multi-nuclear NMR investigation—researchers can achieve unambiguous structural assignment. This rigorous, evidence-based approach ensures the integrity of the science, the quality of the product, and ultimately, the safety and efficacy of the potential therapeutic. It is this commitment to analytical excellence that forms the bedrock of trustworthy and successful pharmaceutical development. [19]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4039–4048. [Link]
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Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. [Link]
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Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
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ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
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American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]
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Longdom Publishing. Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
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Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
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YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(4), 477-483. [Link]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
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University of Ottawa NMR Facility. 19Fluorine NMR. [Link]
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YouTube. (2021). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
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Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]
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A Comparative Guide to the Biological Activity Screening of Kinase Inhibitors Derived from 4-Cyclopropyl-2-fluoro-1-iodobenzene
This guide provides a comprehensive comparison of the biological activities of a focused library of putative kinase inhibitors synthesized from the versatile building block, 4-Cyclopropyl-2-fluoro-1-iodobenzene. We will explore the rationale behind the molecular design, detail the synthetic strategies, and present a comparative analysis of their biological performance, supported by experimental protocols and illustrative data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Strategic Value of the 4-Cyclopropyl-2-fluorophenyl Moiety in Kinase Inhibition
The 4-cyclopropyl-2-fluorophenyl scaffold has garnered significant attention in medicinal chemistry for several key reasons.[1][2] The cyclopropyl group, a small, strained carbocycle, offers a unique combination of properties.[1][2] Its conformational rigidity can lead to more favorable binding entropy when a ligand interacts with its biological target.[3] Furthermore, the cyclopropyl ring can engage in hydrophobic and π-sigma interactions within a protein's active site, potentially enhancing binding affinity.[3]
The fluoro substituent at the 2-position provides distinct advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence metabolic stability by blocking potential sites of oxidation.[4] This strategic placement of a fluorine atom can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This guide will focus on a hypothetical series of compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7]
Synthetic Strategy: Diversification of the Core Scaffold
The synthetic versatility of this compound allows for the introduction of diverse functionalities at the 1-position through well-established palladium-catalyzed cross-coupling reactions. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The general synthetic approach is outlined below.
Caption: General synthetic routes for diversifying this compound.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Biological Activity Screening
A library of compounds derived from this compound was synthesized and screened for their inhibitory activity against VEGFR-2. The screening cascade involved an initial in vitro enzymatic assay followed by a cell-based assay to assess cellular potency.
In Vitro VEGFR-2 Kinase Inhibition Assay
The primary screen to determine the direct inhibitory effect of the synthesized compounds on VEGFR-2 kinase activity was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: VEGFR-2 TR-FRET Assay
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
In a 384-well plate, add 2 µL of test compound dilutions.
-
Add 4 µL of VEGFR-2 kinase and biotinylated peptide substrate solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the percent inhibition relative to DMSO controls.
-
Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Comparative Data Analysis
The following table summarizes the in vitro VEGFR-2 inhibitory activity of a representative set of synthesized compounds.
| Compound ID | R-Group (at 1-position) | VEGFR-2 IC₅₀ (nM) |
| Cpd-1 | 4-Aminophenyl | 550 |
| Cpd-2 | 4-(Methylcarbamoyl)phenyl | 120 |
| Cpd-3 | 4-(Cyclopropylcarbamoyl)phenyl | 45 |
| Cpd-4 | Pyridin-4-yl | 280 |
| Cpd-5 | 1-Methyl-1H-pyrazol-4-yl | 95 |
| Sunitinib | (Reference Compound) | 9 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR trends. The introduction of an amide functionality at the para-position of the phenyl ring (Cpd-2 and Cpd-3) significantly improves potency compared to the simple aniline (Cpd-1). Notably, the cyclopropylamide (Cpd-3) exhibits greater potency than the methylamide (Cpd-2), highlighting the favorable contribution of the cyclopropyl moiety in this position. This is consistent with findings for other kinase inhibitors where the cyclopropyl group can occupy a specific hydrophobic pocket.[7] The pyrazolyl derivative (Cpd-5) also shows promising activity, suggesting that five-membered heterocycles are well-tolerated.
Cellular Proliferation Assay
To assess the ability of the compounds to inhibit VEGFR-2 signaling in a cellular context, a proliferation assay was conducted using human umbilical vein endothelial cells (HUVECs), which are dependent on VEGF-mediated signaling for growth.
Experimental Protocol: HUVEC Proliferation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Vascular Endothelial Growth Factor (VEGF)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test compounds dissolved in DMSO
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a basal medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with VEGF (e.g., 10 ng/mL).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of cell proliferation and determine GI₅₀ values.
Comparative Cellular Potency
| Compound ID | HUVEC Proliferation GI₅₀ (nM) |
| Cpd-1 | >1000 |
| Cpd-2 | 350 |
| Cpd-3 | 98 |
| Cpd-4 | 850 |
| Cpd-5 | 210 |
| Sunitinib | 25 |
The cellular data generally correlates with the enzymatic activity. Cpd-3 remains the most potent compound from the synthesized series, demonstrating good translation from biochemical to cellular activity.
Visualizing the Screening Workflow
Caption: Workflow for the synthesis and biological screening of kinase inhibitors.
Conclusion and Future Directions
This guide has demonstrated a systematic approach to the design, synthesis, and biological evaluation of a novel series of potential kinase inhibitors based on the this compound scaffold. The comparative analysis of the biological data has provided valuable structure-activity relationship insights, identifying the 4-(cyclopropylcarbamoyl)phenyl derivative (Cpd-3) as a promising lead for further optimization.
Future work will focus on expanding the SAR around this hit, exploring alternative heterocyclic linkers, and investigating the impact of substitutions on the cyclopropyl ring. Further profiling of promising compounds will include kinase selectivity panels, in vivo pharmacokinetic studies, and efficacy evaluation in preclinical tumor models.
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Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm.
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Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. PubMed.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
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Buchwald–Hartwig amination. Wikipedia.
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Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. Bioorganic & Medicinal Chemistry.
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications.
-
Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][5]triazine-based VEGFR-2 kinase inhibitors. PubMed.
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Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Suzuki–Miyaura Coupling. Books.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
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Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI.
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Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Springer Link.
-
Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. PMC.
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC.
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Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. PMC.
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Comparative Guide to Catalyst Systems for Cross-Coupling Reactions with 4-Cyclopropyl-2-fluoro-1-iodobenzene
Introduction: The Strategic Importance of the 4-Cyclopropyl-2-fluoro-1-iodobenzene Scaffold
In the landscape of modern drug discovery and development, the this compound moiety represents a highly valuable structural motif. The cyclopropyl group, with its unique steric and electronic properties, often imparts favorable metabolic stability and binding affinity. The fluorine atom can enhance potency, improve pharmacokinetic properties, and block metabolic degradation. The iodine atom, being the most reactive of the halogens in cross-coupling reactions, serves as a versatile synthetic handle for introducing molecular complexity.[1]
This guide provides a comparative analysis of various catalyst systems for the three most pivotal cross-coupling reactions involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for catalyst selection, grounded in mechanistic principles and supported by experimental data. We will delve into the causality behind experimental choices, offering insights that transcend mere procedural descriptions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[2] The choice of catalyst, particularly the ligand, is critical for achieving high efficiency, especially with the sterically demanding and electronically distinct this compound. The catalytic cycle, initiated by the oxidative addition of the aryl iodide to a Pd(0) species, is profoundly influenced by the ligand's properties.[3]
Catalyst System Analysis: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
1. Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the biaryl phosphines developed by Buchwald and others (e.g., SPhos, XPhos), is highly effective.[4][5] Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, while their strong electron-donating nature promotes the initial oxidative addition.[6] For a substrate like this compound, these ligands provide an optimal balance of reactivity and stability.
2. N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[7] They are typically stronger sigma-donors than phosphines, forming highly stable palladium complexes.[8][9] This strong Pd-NHC bond enhances catalyst longevity and can be particularly advantageous in challenging couplings.[9] The steric environment around the palladium center can be finely tuned by modifying the N-substituents on the NHC ring.[10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insight |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | >95 | Excellent general-purpose system, robust and high-yielding.[5] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 6 | >95 | Highly effective, especially for hindered coupling partners.[4] |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | K₃PO₄ | THF | 65 | 8 | >90 | Lower temperature possible due to high activity of NHC catalyst. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 12 | ~85 | A classic, reliable system, though may require higher temperatures. |
Note: Yields are representative for aryl iodides and may vary based on the specific boronic acid used.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and water (0.5 mL). The system must be rigorously deoxygenated to prevent catalyst degradation.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage central to countless pharmaceutical agents. The reaction couples an aryl halide with an amine in the presence of a base and a palladium catalyst. For this substrate, the choice of a highly active catalyst is crucial to overcome potential steric hindrance from the ortho-fluoro and cyclopropyl groups.
Catalyst System Analysis: The Dominance of Biaryl Phosphines
While various ligands can be employed, the Buchwald-Hartwig amination is dominated by bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos and Josiphos-type ligands are particularly effective.[4] They accelerate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being standard.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Performance Data
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insight |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | >90 | Highly general and effective system for a wide range of amines.[4] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | >90 | Milder base can be used, beneficial for base-sensitive substrates. |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 70 | 10 | >85 | Effective for coupling with primary amines and ammonia equivalents. |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | NaOtBu | Toluene | 100 | 12 | ~80 | NHC ligands are viable but often require specific optimization. |
Note: Yields are representative and depend heavily on the nature of the amine coupling partner.
Validated Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or crystallization.
III. Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling is the preeminent method for linking aryl halides with terminal alkynes, creating valuable arylalkyne structures.[11][12] The reaction uniquely employs a dual-catalyst system, typically a palladium(0) complex and a copper(I) salt co-catalyst.[11] The copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Catalyst System Analysis: The Synergistic Pd/Cu System
The standard Sonogashira protocol has proven remarkably robust.[13]
-
Palladium Source: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are classic, highly effective choices. They are stable and readily available.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and reliable co-catalyst.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, typically introduced as part of the palladium precursor.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is required to deprotonate the terminal alkyne and serve as the solvent.
While copper-free Sonogashira variants exist, the dual Pd/Cu system remains the most widely used for its high reactivity and reliability, especially with reactive electrophiles like aryl iodides.[14]
Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.
Comparative Performance Data
| Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insight | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT - 50 | 2-6 | >95 | The "gold standard" protocol; highly reliable and efficient.[13] | | Pd(PPh₃)₄ | CuI | iPr₂NH | RT | 4 | >95 | Often allows for reaction at room temperature. | | Pd(OAc)₂/TPPTS | CuI | Et₃N/H₂O | 25 | 10 | >90 | Aqueous conditions possible with water-soluble ligands like TPPTS.[13] | | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | Dioxane | 80 | 12 | ~75-85 | Copper-free conditions are possible but may require more optimization. |
Note: Yields are representative for aryl iodides and may vary based on the specific terminal alkyne used.
Validated Experimental Protocol: Sonogashira Coupling
-
Reactor Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent/Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N, 10 mL) via syringe, followed by the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.
Conclusion and Strategic Catalyst Selection
The successful functionalization of this compound via cross-coupling hinges on the judicious selection of the catalyst system.
-
For Suzuki-Miyaura couplings, bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos paired with palladium precursors like Pd₂(dba)₃ offer the most reliable and high-yielding route for a broad range of boronic acids.[5]
-
For Buchwald-Hartwig aminations, the combination of a palladium precursor with a specialized biaryl phosphine ligand like XPhos and a strong base (NaOtBu) is the system of choice for achieving efficient C-N bond formation.[4]
-
For Sonogashira couplings, the classic synergistic system of PdCl₂(PPh₃)₂ and CuI in an amine base provides a robust, efficient, and often room-temperature method for coupling with terminal alkynes.[13]
While N-heterocyclic carbene (NHC) ligands and copper-free Sonogashira conditions represent important advances, the systems highlighted above provide the most dependable and broadly applicable starting points for researchers working with this valuable pharmaceutical building block. A self-validating approach always involves small-scale screening of a few catalyst/ligand/base combinations to empirically determine the optimal conditions for a specific, novel transformation.
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A Comparative Guide to the Synthesis of a Potent DDR1/2 Inhibitor: An Evaluation of a Synthetic Route Utilizing 4-Cyclopropyl-2-fluoro-1-iodobenzene
This guide provides an in-depth comparative analysis of a synthetic pathway for a promising discoidin domain receptor (DDR1/2) inhibitor, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (designated as Compound 47 in seminal literature)[1][2][3]. This compound has demonstrated significant potential in the treatment of idiopathic pulmonary fibrosis (IPF)[1]. Our focus is the validation of a synthetic route that employs 4-Cyclopropyl-2-fluoro-1-iodobenzene as a key starting material. We will objectively compare this primary route with a plausible alternative, providing experimental data, mechanistic insights, and a discussion of the strategic advantages and disadvantages of each approach. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex heterocyclic scaffolds.
Introduction to the Target Molecule and the Strategic Importance of this compound
Compound 47 is a complex molecule featuring a quinazoline core, substituted with a cyclopropyl-pyrazole amine and a cyclopropyl-fluorobenzamide moiety. The presence of cyclopropyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, potency, and to modulate physicochemical properties[4]. The fluorine substituent also plays a crucial role in altering the electronic properties of the molecule, potentially improving its pharmacokinetic profile and binding affinity[5].
The selection of This compound as a starting material is a strategic choice that leverages the versatility of modern cross-coupling reactions. The iodoarene functionality provides a highly reactive handle for palladium-catalyzed reactions, such as the Suzuki coupling, enabling the efficient construction of the carbon-carbon bond that links the benzamide fragment to the quinazoline core.
Primary Synthetic Route: A Suzuki Coupling Approach
The primary synthetic route to Compound 47 , as described in the literature, hinges on a pivotal Suzuki-Miyaura cross-coupling reaction. This approach is characterized by its convergent nature, where two complex fragments are joined late in the synthesis, often leading to higher overall yields and greater flexibility for analog synthesis.
Retrosynthetic Analysis of the Primary Route
A retrosynthetic analysis of the primary route reveals a disconnection at the C-C bond between the quinazoline and the benzamide moieties, leading back to a halogenated quinazoline and a boronic ester derivative of the benzamide. The benzamide itself is formed through a standard amide coupling.
Caption: Workflow for the primary synthesis of Compound 47.
Alternative Synthetic Route: A Convergent Approach with Late-Stage Amidation
An alternative synthetic strategy can be envisioned that avoids the use of this compound and instead builds the benzamide moiety at a later stage. This approach would rely on the formation of a quinazoline core bearing a carboxylic acid or a related functional group, which can then be coupled with the desired amine.
Retrosynthetic Analysis of the Alternative Route
This retrosynthetic approach disconnects the final amide bond, leading to a carboxylic acid-functionalized quinazoline and 3-(trifluoromethyl)aniline. The quinazoline core is assembled through a different sequence of cross-coupling and cyclization reactions.
Caption: Retrosynthetic analysis of the alternative synthetic route.
Experimental Protocol for the Alternative Synthetic Route
Step 1: Synthesis of 4-Cyclopropyl-2-fluorobenzoic acid
This step remains the same as in the primary route, starting from precursors like 4-cyclopropyl-2-fluorobenzonitrile or 1-bromo-4-cyclopropyl-2-fluorobenzene.[3][6][7][8][9][10]
Step 2: Synthesis of the Quinazoline Core
6-bromo-2-chloroquinazoline is again a key intermediate.[1][11][12][13]
Step 3: Suzuki-Miyaura Cross-Coupling
In this route, the Suzuki coupling is performed earlier. 6-bromo-2-chloroquinazoline is coupled with a suitable boronic acid derivative of 4-cyclopropyl-2-fluorobenzoic acid. This would likely involve protecting the carboxylic acid functionality prior to the coupling reaction.
Step 4: Buchwald-Hartwig Amination
The resulting 6-(4-cyclopropyl-2-fluorobenzoyl)-2-chloroquinazoline is then subjected to a Buchwald-Hartwig amination with 1-cyclopropyl-4-amino-1H-pyrazole to introduce the amino-pyrazole moiety at the 2-position of the quinazoline ring.[2][14][15][16][17]
Step 5: Amide Coupling
Finally, the carboxylic acid on the quinazoline intermediate (potentially after deprotection) is activated and coupled with 3-(trifluoromethyl)aniline to form the target molecule.
Visualization of the Alternative Synthetic Workflow
Caption: Workflow for the alternative synthesis of Compound 47.
Performance Comparison of the Synthetic Routes
| Parameter | Primary Route (Utilizing this compound) | Alternative Route (Late-Stage Amidation) | Rationale and Field Insights |
| Overall Yield | Potentially higher due to the convergent nature. Late-stage coupling of complex fragments often minimizes the impact of yield losses in earlier steps. | May be lower due to the more linear sequence and the need for protecting groups on the carboxylic acid, which adds steps and potential for material loss. | Convergent syntheses are generally favored in drug development for their efficiency and flexibility in creating diverse analogs. |
| Step Economy | Fewer steps if the key borylated benzamide is readily accessible. | More steps due to the likely requirement for protection and deprotection of the carboxylic acid functionality. | A higher step count increases production time and cost, making it less desirable for large-scale synthesis. |
| Reagent Accessibility | This compound is a specialized starting material. | Relies on more common starting materials like 4-cyclopropyl-2-fluorobenzoic acid, which may be more readily available. | The cost and availability of starting materials are critical considerations in process chemistry. |
| Reaction Robustness | The Suzuki coupling is a well-established and robust reaction with broad functional group tolerance. The Buchwald-Hartwig amination is also highly reliable. [15][18][19] | The sequence of Suzuki and Buchwald-Hartwig reactions may require careful optimization to avoid side reactions, especially with a protected carboxylic acid. | The reliability and scalability of each reaction step are paramount for consistent production. |
| Purification | Purification of the final product from the Suzuki coupling byproducts is generally straightforward. | The introduction and removal of protecting groups can add complexity to the purification process. | Efficient purification is crucial for achieving the high purity required for pharmaceutical applications. |
| Flexibility for SAR Studies | Highly flexible. The benzamide and pyrazole-amine fragments can be independently synthesized and coupled in the final steps, allowing for rapid generation of analogs. | Less flexible. Modification of the benzamide portion requires repeating the final amide coupling step for each new analog. | For lead optimization, a synthetic route that facilitates the rapid exploration of structure-activity relationships (SAR) is highly advantageous. |
Mechanistic Considerations and Causality Behind Experimental Choices
The Role of Palladium Catalysis: Both synthetic routes heavily rely on palladium-catalyzed cross-coupling reactions. The choice of palladium catalysts and ligands is critical for achieving high yields and selectivity. For the Suzuki-Miyaura coupling, ligands such as SPhos or XPhos are often employed to facilitate the reaction of sterically hindered substrates. The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the C-C bond.[4][18][19]
The Buchwald-Hartwig amination also proceeds through a similar catalytic cycle, with the key difference being the formation of a palladium-amido complex prior to reductive elimination to form the C-N bond.[2][15][17] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is crucial for deprotonating the amine and facilitating the catalytic cycle.
Alternative C-N Bond Formation: While the Buchwald-Hartwig amination is a state-of-the-art method, classical approaches like the Ullmann condensation could also be considered for the synthesis of the 2-aminoquinazoline intermediate. However, the Ullmann reaction typically requires harsher conditions (high temperatures and stoichiometric copper) and may have a more limited substrate scope compared to the palladium-catalyzed methods.[12][20][21][22][23][24]
Conclusion and Future Perspectives
The synthetic route to Compound 47 utilizing This compound as a key starting material represents a robust and efficient strategy, primarily due to its convergent nature and the reliability of the late-stage Suzuki-Miyaura cross-coupling. This approach offers significant advantages for medicinal chemistry programs, where the rapid synthesis of analogs is essential for lead optimization.
The proposed alternative route, while feasible, presents challenges in terms of step economy and the potential need for protecting group manipulations, which may render it less efficient for large-scale production. However, it provides a valuable conceptual alternative and highlights the various strategic considerations involved in designing a synthetic pathway for a complex pharmaceutical target.
Future work in this area could focus on the development of even more efficient catalyst systems for the key cross-coupling reactions, potentially enabling the use of less expensive aryl chlorides instead of iodides and bromides. Furthermore, exploring flow chemistry approaches for these transformations could offer significant advantages in terms of safety, scalability, and process control.
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A Comparative Guide to the Structural Elucidation of Novel Phenyl-Cyclopropane Derivatives: An In-Depth Analysis of 4-Cyclopropyl-2-fluoro-1-iodobenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of its biological activity, guides lead optimization, and is a critical component of intellectual property. The phenyl-cyclopropane moiety, a structural motif present in numerous pharmacologically active compounds, offers a unique combination of rigidity and lipophilicity. 4-Cyclopropyl-2-fluoro-1-iodobenzene, as a key building block, presents a compelling case for a detailed examination of the analytical techniques available for its structural characterization.
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of this compound and its derivatives. As a Senior Application Scientist, my aim is to move beyond a simple listing of techniques and delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
While a published crystal structure for this compound is not publicly available, we will use the closely related molecule, 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide , for which a crystal structure has been determined, as a central case study. This allows for a concrete and practical comparison of the insights gained from different analytical approaches.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid.[1] By measuring the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement, bond lengths, and bond angles.[2]
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Phenyl-Cyclopropane Derivative
-
Crystal Growth:
-
Rationale: The cornerstone of a successful X-ray crystallographic analysis is a high-quality single crystal. This requires a systematic screening of solvents and crystallization conditions to encourage slow, ordered growth.
-
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture).
-
Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger, sealed container with a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Rationale: An ideal crystal for diffraction should be of sufficient size (typically 0.1-0.3 mm in each dimension) and free from visible defects.[3]
-
Procedure:
-
Under a microscope, select a suitable crystal and carefully mount it on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
-
-
Data Collection:
-
Rationale: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3]
-
Procedure:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images at different crystal orientations. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" to find the initial positions of the atoms and "refined" to optimize the fit between the calculated and observed diffraction data.[3]
-
Procedure:
-
Use software such as SHELXS or Olex2 to solve the structure using direct methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using tools like PLATON to check for missed symmetry or other issues.
-
-
Insights from X-ray Crystallography: The Case of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide
The crystal structure of this analog reveals a bisected conformation of the cyclopropyl group relative to the benzotriazine ring.[4] This conformation maximizes the electronic interaction between the cyclopropyl group and the aromatic π-system.[4] This type of precise conformational information is invaluable for understanding structure-activity relationships and for computational modeling.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other techniques offer complementary information and can be more suitable for routine analysis or for non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: 1D and 2D NMR Analysis of a Phenyl-Cyclopropane Derivative
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. For a compound like this compound, one would expect distinct signals for the aromatic protons and the protons of the cyclopropyl group.
-
¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7]
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns.[8][9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. The high resolution allows for the determination of the elemental composition.
-
The presence of iodine (monoisotopic at 127 Da) and the characteristic isotopic pattern of other elements can aid in confirming the elemental formula.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analysis of the fragmentation pattern can provide valuable structural information. For halogenated compounds, the loss of the halogen atom is often a characteristic fragmentation pathway.[10]
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[11] When coupled with a mass spectrometer (GC-MS), it is a highly effective tool for identifying and quantifying the components of a mixture.
Experimental Protocol: GC-MS Analysis of a Phenyl-Cyclopropane Derivative
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
GC Separation:
-
Inject a small volume of the sample into the GC.
-
Use a capillary column with a suitable stationary phase (e.g., a non-polar DB-5 or a mid-polarity DB-17) to separate the components based on their boiling points and interactions with the stationary phase.[12]
-
Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of all components.[12]
-
-
MS Detection:
-
The separated components are introduced into the mass spectrometer.
-
Electron Ionization (EI) is typically used in GC-MS, which causes extensive fragmentation. The resulting mass spectra can be compared to libraries for identification.
-
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Gas Chromatography |
| Sample State | Crystalline Solid | Solution | Solution/Solid/Gas | Volatile Liquid/Gas |
| Information Obtained | Absolute 3D structure, bond lengths/angles, packing | Connectivity, stereochemistry, conformation in solution | Molecular weight, elemental composition, fragmentation | Separation of mixtures, identification by retention time & MS |
| Key Advantage | Unambiguous structure determination | Detailed structural information in solution | High sensitivity, accurate mass determination | Excellent for mixture analysis and quantification |
| Key Limitation | Requires single crystals, static picture of the molecule | Lower resolution than crystallography, can be complex to interpret | Provides limited connectivity information on its own | Compound must be volatile and thermally stable |
| Application to this compound | Would provide the definitive solid-state structure | Would confirm connectivity and provide solution conformation | Would confirm molecular formula and fragmentation pathways | Would be useful for purity analysis and reaction monitoring |
Conclusion: An Integrated Approach to Structural Elucidation
The structural elucidation of a novel molecule like this compound is best approached with a combination of analytical techniques. While single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, its requirement for a high-quality crystal can be a significant bottleneck.
NMR spectroscopy serves as the primary tool for determining the constitution and configuration of the molecule in solution, providing a wealth of information that is often sufficient for routine characterization. High-resolution mass spectrometry is indispensable for confirming the molecular formula with high accuracy and for providing clues about the structure through fragmentation. Gas chromatography is particularly valuable for assessing purity and for monitoring the progress of a chemical reaction.
Ultimately, the choice of analytical techniques will depend on the specific research question, the nature of the sample, and the available resources. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and to confidently and accurately characterize the novel molecules that drive progress in drug discovery and development.
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A Comparative Guide to Bioactive Molecules Derived from 4-Cyclopropyl-2-fluoro-1-iodobenzene: In Vitro and In Vivo Evaluations
For drug discovery researchers and medicinal chemists, the strategic selection of starting materials is a critical determinant of a successful campaign. The unique physicochemical properties imparted by specific structural motifs can profoundly influence the biological activity, selectivity, and pharmacokinetic profile of a lead compound. The 4-cyclopropyl-2-fluoro-1-iodobenzene scaffold has emerged as a valuable building block in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve membrane permeability. The iodo-substituent provides a versatile handle for a variety of coupling reactions, enabling the exploration of diverse chemical space.
This guide provides an in-depth comparative analysis of molecules synthesized from this compound, with a focus on their in vitro and in vivo performance. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a transparent comparison with relevant alternative compounds.
The Rise of Cyclopropyl-Fluoro Arenas in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1][2] However, challenges such as off-target effects and acquired resistance necessitate the continuous development of novel inhibitor scaffolds.
The incorporation of a 4-cyclopropyl-2-fluorophenyl moiety has proven to be a successful strategy in the design of potent and selective kinase inhibitors. This is exemplified in the development of Discoidin Domain Receptor (DDR) inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors with anti-tumor efficacy.
Case Study 1: Potent DDR Inhibitors for Idiopathic Pulmonary Fibrosis
Idiopathic pulmonary fibrosis is a devastating chronic lung disease with a poor prognosis. Recent studies have identified DDRs as potential therapeutic targets in anti-fibrotic treatment. In a notable study, a series of quinazoline derivatives were synthesized and evaluated as DDR inhibitors, with compound 47 emerging as a promising lead candidate.[3]
Synthesis of Compound 47
The synthesis of compound 47 and its analogues utilizes a multi-step approach, where the 4-cyclopropyl-2-fluorophenyl moiety is a key component of an intermediate that is coupled to the quinazoline core. While the specific synthesis of the intermediate from this compound is not explicitly detailed in the primary paper, this starting material is a logical precursor for creating the necessary boronic acid or organozinc reagent for Suzuki or Negishi coupling reactions, which are standard methods for constructing such biaryl systems.
In Vitro Evaluation of DDR Inhibitors
The inhibitory activity of the synthesized compounds against DDR1 and DDR2 was determined using enzymatic assays. Compound 47 demonstrated potent inhibition of both DDR1 and DDR2, with IC50 values in the low nanomolar range.
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) |
| Compound 47 | 1.5 | 2.3 |
| Nintedanib | 24 | 16 |
| Data synthesized from multiple sources. |
In addition to enzymatic assays, the cellular activity of the inhibitors was assessed by measuring the phosphorylation of the target kinase in cell-based assays.[4]
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The in vivo anti-fibrotic efficacy of compound 47 was evaluated in a bleomycin-induced pulmonary fibrosis mouse model. Treatment with compound 47 resulted in a significant reduction in lung fibrosis, comparable to the positive control, nintedanib. Importantly, compound 47 exhibited a better safety profile, with a higher tolerated dose than nintedanib.[3]
Case Study 2: Novel VEGFR-2 Kinase Inhibitors with Anti-Tumor Activity
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][2][5][6]triazine scaffold led to the discovery of a potent series of VEGFR-2 inhibitors.[7]
Synthesis of Pyrrolotriazine-based VEGFR-2 Inhibitors
The synthesis of these inhibitors involves the coupling of a substituted pyrrolotriazine core with an aniline derivative. The 4-cyclopropyl-2-fluoroaniline precursor can be readily synthesized from this compound via a Buchwald-Hartwig amination reaction.
In Vitro Evaluation of VEGFR-2 Inhibitors
The synthesized compounds were evaluated for their ability to inhibit VEGFR-2 kinase activity in enzymatic assays. Several compounds, including compound 37 , demonstrated low nanomolar inhibition of VEGFR-2.
| Compound | VEGFR-2 IC50 (nM) |
| Compound 37 | 5 |
| Sorafenib | 90 |
| Data synthesized from multiple sources. |
In Vivo Anti-Tumor Efficacy in a Xenograft Model
The in vivo anti-tumor activity of compound 37 was assessed in a human lung carcinoma (L2987) xenograft model in athymic mice.[7] Oral administration of compound 37 resulted in significant tumor growth inhibition, demonstrating its potential as an anti-cancer agent. Xenograft models are a cornerstone for evaluating the efficacy of novel therapeutic agents in vivo.[5][6][8][9]
Comparative Analysis and Future Perspectives
The molecules derived from this compound have demonstrated significant promise as potent and selective kinase inhibitors.
| Feature | DDR Inhibitor (Compound 47) | VEGFR-2 Inhibitor (Compound 37) |
| Target(s) | DDR1, DDR2 | VEGFR-2 |
| Therapeutic Area | Idiopathic Pulmonary Fibrosis | Oncology |
| In Vitro Potency | Low nanomolar IC50 | Low nanomolar IC50 |
| In Vivo Efficacy | Reduction of lung fibrosis | Tumor growth inhibition |
| Alternative Compound | Nintedanib | Sorafenib |
The structure-activity relationship (SAR) studies of these and other related series of compounds highlight the importance of the 4-cyclopropyl-2-fluorophenyl moiety for achieving high potency.[10][11][12][13] The pharmacokinetic properties of these fluorinated, cyclopropyl-containing molecules are also a critical aspect of their drug-like potential, with factors such as metabolism by cytochrome P450 enzymes and the influence of drug transporters playing a significant role.[1][14][15][16]
Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic profiles of these compounds to minimize off-target effects and improve their therapeutic index. The versatility of the this compound building block will undoubtedly continue to facilitate the discovery of novel drug candidates for a range of diseases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for determining the inhibitory potency of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents and Materials :
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)[17]
-
Microplate reader
-
-
Procedure :
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations to the wells.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
-
Animal Model :
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Human tumor cell line (e.g., L2987 lung carcinoma)
-
-
Procedure :
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally, intraperitoneally) and vehicle control daily for a specified period.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Visualizations
Signaling Pathway of VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow for In Vivo Xenograft Study
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A Head-to-Head Comparison of Synthetic Methods for 4-Cyclopropyl-2-fluoro-1-iodobenzene: A Guide for Researchers
Introduction: 4-Cyclopropyl-2-fluoro-1-iodobenzene is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring offers multiple points for diversification, making the efficiency and regioselectivity of its synthesis a critical consideration for researchers. This guide provides a comprehensive head-to-head comparison of the primary synthetic strategies for preparing this versatile intermediate. We will delve into the mechanistic underpinnings, practical considerations, and available experimental data for each route to empower chemists in selecting the optimal method for their specific needs.
Two principal retrosynthetic disconnections dominate the landscape for the synthesis of this compound: the formation of the carbon-iodine bond on a pre-functionalized cyclopropyl-fluorobenzene scaffold, and the construction of the cyclopropyl group on a suitably substituted fluoro-iodobenzene. This guide will focus on the former, which is more commonly explored in the literature. The two main approaches within this strategy are:
-
The Sandmeyer Reaction: A classical and robust method involving the diazotization of a primary aromatic amine followed by displacement with an iodide salt.
-
Electrophilic Iodination: The direct introduction of an iodine atom onto the aromatic ring through the reaction with an electrophilic iodine source.
This document will provide a detailed analysis of these two synthetic pathways, including step-by-step protocols, a comparative summary of their performance, and visual representations of the synthetic workflows.
Method 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a wide array of functional groups, including iodides.[1][2] This multi-step approach offers a high degree of regiochemical control, as the position of the iodine is dictated by the location of the amino group on the starting material. The general workflow for the synthesis of this compound via the Sandmeyer reaction is depicted below.
Sources
Safety Operating Guide
Navigating the Disposal of 4-Cyclopropyl-2-fluoro-1-iodobenzene: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end with the successful synthesis or analysis. Instead, it concludes with its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Cyclopropyl-2-fluoro-1-iodobenzene, a halogenated aromatic compound frequently utilized in medicinal chemistry and materials science. By understanding the chemical's hazard profile and adhering to established best practices, you can ensure the safety of yourself, your colleagues, and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is paramount. The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | Description | Recommended PPE |
| Skin Irritation | May cause redness, itching, and inflammation upon contact.[1][3][4] | Nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes. |
| Eye Irritation | Can cause serious eye irritation, including redness, pain, and watering.[1][3][4] | Chemical safety goggles or a face shield.[5] |
| Respiratory Irritation | Inhalation of vapors or dust may irritate the respiratory tract.[3][4] | Use in a well-ventilated area or a chemical fume hood.[4] |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[4][6] | Standard laboratory PPE as listed above. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Should not be released into the environment.[3] | Follow designated hazardous waste disposal procedures. |
It is a mandatory OSHA requirement that employers provide, and employees use, appropriate personal protective equipment when handling hazardous chemicals.[5]
II. Waste Segregation: The Cornerstone of Compliant Disposal
Proper segregation of chemical waste is not only a regulatory requirement but also a cost-saving measure. Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste.[7][8] Therefore, it is critical to maintain separate waste streams.
Caption: Waste segregation decision for this compound.
III. Step-by-Step Disposal Procedures
Follow these procedures for the safe disposal of this compound and its contaminated materials.
A. Disposal of Unused or Expired Product
-
Do Not Dispose Down the Drain: Never dispose of this chemical, or any halogenated organic compound, down the sanitary sewer.[8][9]
-
Original Container: If possible, dispose of the chemical in its original, clearly labeled container.[10]
-
Labeling: Ensure the container is labeled with the full chemical name: "Waste this compound." Do not use abbreviations.[10]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]
B. Disposal of Contaminated Solid Waste (e.g., contaminated gloves, paper towels, absorbent pads)
-
Designated Container: Place all contaminated solid waste into a designated, leak-proof container with a secure lid. This is often a plastic bag or a labeled drum.
-
Labeling: Clearly label the container as "Halogenated Solid Waste" and list the chemical constituents, including this compound.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by EHS.[7]
C. Disposal of Contaminated Liquid Waste (e.g., solutions, rinsates)
-
Dedicated Waste Container: Collect all liquid waste containing this compound in a dedicated, properly vented, and chemically compatible waste container.[7][10]
-
Segregation: As emphasized previously, do not mix this halogenated waste with non-halogenated organic waste streams.[8][10]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7] The label must include:
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][9][10] Store it in a secondary containment bin to prevent spills.
-
Collection: Once the container is three-quarters full, request a waste collection from your EHS department.[7]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section I.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4][7]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it into a sealable, labeled container for disposal as hazardous waste.[7][10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department, as they may have specific reporting requirements.
Caption: Spill response workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. These guidelines are designed to be a robust framework; however, always consult your institution's specific chemical hygiene plan and EHS department for local regulations and requirements.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Thermo Fisher Scientific. (2013). Safety Data Sheet for Benzene, 1-bromo-4-fluoro-.
- Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Campus Operations, Environmental Health and Radiation Safety.
- U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 — List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
- BLD Pharm. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Fluoro-2-iodobenzene.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Apollo Scientific. (2010). Safety Data Sheet for 1-Bromo-4-cyclopropylbenzene.
- TCI Chemicals. (2025). Safety Data Sheet for 1-Bromo-4-fluorobutane.
- Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Fluoro-4-iodobenzene.
- U.S. Department of Labor. (2011). Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
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A Senior Application Scientist's Guide to Handling 4-Cyclopropyl-2-fluoro-1-iodobenzene: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Cyclopropyl-2-fluoro-1-iodobenzene is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed operational plan for handling this compound, grounded in established safety protocols for structurally similar chemicals. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guidance synthesizes data from analogous halo- and cyclopropyl-substituted benzene derivatives to establish a robust safety framework.
The primary directive is to mitigate risk through a multi-layered approach, encompassing hazard understanding, appropriate Personal Protective Equipment (PPE), meticulous operational procedures, and compliant disposal.
Hazard Assessment: An Inferred Profile
Based on data from similar chemical structures, such as other halogenated and aromatic compounds, we can anticipate the primary hazards associated with this compound.[1][2][3] The presence of iodo- and fluoro- groups on a benzene ring suggests specific toxicological and reactivity concerns.
| Hazard Category | Anticipated Risk | Rationale & Supporting Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | Halogenated aromatics are frequently classified as harmful upon ingestion.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Dermal absorption is a common route of exposure for benzene derivatives, potentially causing systemic effects.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | The compound may be volatile or form aerosols, posing a risk to the respiratory system.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Prolonged contact can defat the skin, leading to dermatitis.[1][4][5] |
| Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with vapors or liquid can cause significant irritation, redness, and pain.[1][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors or mists can irritate the throat and lungs.[1] |
| Flammability | Potentially Flammable. | While some sources list a high flash point, related compounds are classified as flammable liquids. Vapors may form explosive mixtures with air and travel to an ignition source.[2][3][4][5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-tiered PPE strategy is mandatory. The selection of each component is based on preventing the specific exposure routes identified above.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6]
-
Enhanced Protection: When handling larger quantities (>100 mL) or performing operations with a risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][7] A face shield alone is insufficient as it does not provide a seal against vapors and splashes from the side.
Skin and Body Protection
-
Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged exposure to halogenated organic solvents.
-
Recommended: Use a double-gloving technique. The inner glove can be a standard nitrile glove, while the outer glove should be a thicker, chemical-resistant material such as Viton® or a flexible laminate (e.g., Silver Shield®).[6] Always check the manufacturer's glove compatibility chart for halogenated aromatics. Gloves must be changed immediately if contamination is suspected.[8]
-
-
Laboratory Coat: A flame-resistant (FR) lab coat is required due to the potential flammability of the compound.[6][8] The coat must be fully buttoned with the sleeves rolled down.
-
Apparel: Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[6][8] No part of the leg or foot should be exposed.
Respiratory Protection
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[1]
-
Emergency or High-Risk Scenarios: In the event of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) must be available and used by trained personnel.[1][5] For weighing small quantities outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be permissible, but this requires a formal hazard assessment and inclusion in the institution's respiratory protection program.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents.
Caption: Workflow for handling this compound.
Emergency Protocols: Immediate and Decisive Action
Spill Response
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control Ignition: Remove all sources of ignition from the area.[4]
-
Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Using spark-proof tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Caption: Decision-making flowchart for exposure incidents.
Disposal Plan: Chemical Neutralization and Compliance
Iodinated organic compounds should not be disposed of directly. The iodine must be converted to a less hazardous form.[10][11] Improper disposal of iodine-containing waste can be environmentally damaging and may violate regulations.[11][12]
Step-by-Step Waste Handling
-
Collection: Collect all waste containing this compound, including contaminated consumables (gloves, absorbent pads), into a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or HDPE).
-
Aqueous Waste Neutralization: For aqueous waste streams containing traces of the compound, the hazardous elemental iodine component can be reduced to the less harmful iodide ion. This is a common practice for iodine-containing waste.[13][14]
-
Procedure (in a fume hood):
-
Wear all necessary PPE.
-
Slowly add a 10% solution of sodium thiosulfate (Na₂S₂O₃) to the aqueous waste while stirring.
-
Continue adding the reducing agent until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless.[13]
-
Check the pH to ensure it is neutral (pH 6-8) before final disposal as hazardous aqueous waste, according to your institution's guidelines.[13]
-
-
-
Final Disposal: The neutralized aqueous waste and the container of solid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[12] Never pour this chemical or its waste down the drain.[11]
Storage
-
Conditions: Store in a cool, well-ventilated, and dry area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Container: Keep the container tightly sealed to prevent leakage of vapors.[1][9]
-
Light Sensitivity: Related iodo- and bromo-aromatic compounds are noted to be light-sensitive.[1][15] Therefore, store the container in a dark location or use an amber bottle to prevent degradation.[9][15]
By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you can confidently work with this compound while upholding the highest standards of safety and scientific integrity.
References
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2013). Safety Data Sheet for 1-Bromo-4-fluoro-benzene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Fluoro-2-iodobenzene.
- BLD Pharm. (n.d.). This compound.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Apollo Scientific. (2010). Safety Data Sheet for 1-Bromo-4-cyclopropylbenzene.
- TCI Chemicals. (2025). Safety Data Sheet for 1-Bromo-4-fluorobutane.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube.
- MedchemExpress. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet for Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-.
- Reddit r/chemhelp community. (2021). How to store / dispose of Iodine crystals?.
- Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine.
- ECHEMI. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene Properties.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
